molecular formula C9H12ClNO B167745 5-(Chloromethyl)-2-isopropoxypyridine CAS No. 1247496-01-0

5-(Chloromethyl)-2-isopropoxypyridine

Cat. No.: B167745
CAS No.: 1247496-01-0
M. Wt: 185.65 g/mol
InChI Key: GVHKMZYULLYZAS-UHFFFAOYSA-N
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Description

5-(Chloromethyl)-2-isopropoxypyridine is a versatile chemical building block of significant interest in medicinal and organic chemistry. The chloromethyl group attached to the pyridine ring is a highly reactive handle that facilitates its incorporation into more complex molecular architectures, primarily through nucleophilic substitution reactions. This allows researchers to tether the pyridine moiety to various nucleophiles, creating ligands and functional molecules with tailored properties . Compounds featuring chloromethyl substituents on heterocyclic rings, such as pyridine, are recognized as critical intermediates in the development of Active Pharmaceutical Ingredients (APIs) . For instance, closely related 2-chloromethyl pyridine derivatives are essential precursors in the multi-step synthesis of proton pump inhibitors (PPIs) like Rabeprazole . The structural motif of a chloromethylpyridine offers researchers a pathway to develop novel molecules for screening against a range of biological targets, given that chlorine-containing compounds represent a large and vital family in medicinal chemistry, with more than 250 FDA-approved drugs available . Furthermore, the specific substitution pattern of 5-(Chloromethyl)-2-isopropoxypyridine enhances its utility. The isopropoxy group can influence the electron density of the pyridine ring and contribute to the overall lipophilicity of the molecule, which can be a critical parameter in optimizing pharmacokinetic properties in drug discovery . The primary research value of this compound lies in its application as a precursor for the synthesis of more complex heterocyclic systems, potential ligands for metal catalysis, and in the construction of molecules for material science applications .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(chloromethyl)-2-propan-2-yloxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClNO/c1-7(2)12-9-4-3-8(5-10)6-11-9/h3-4,6-7H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVHKMZYULLYZAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=NC=C(C=C1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Strategic Utilization of Pyridine Scaffolds in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyridine moiety remains the preeminent nitrogen-based heterocycle in FDA-approved therapeutics, appearing in over 54 small-molecule drugs approved between 2014 and 2023 alone.[1] Its status as a "privileged scaffold" is not merely statistical but functional: pyridine serves as a bioisostere for benzene, offering a critical lever to modulate lipophilicity (LogP), aqueous solubility, and target binding affinity via its nitrogen lone pair.

However, the incorporation of pyridine building blocks presents distinct synthetic challenges—specifically catalyst poisoning in cross-coupling reactions and regioselectivity issues during functionalization. This guide provides a technical roadmap for navigating these challenges, moving from physicochemical rationale to advanced synthetic protocols (Suzuki-Miyaura and Minisci C-H activation).

Physicochemical Profiling & SAR Logic

The "Nitrogen Scan" Effect

Replacing a phenyl ring with a pyridine (a "nitrogen scan") is a standard tactic to optimize lead compounds. The introduction of the nitrogen atom breaks molecular symmetry and introduces a dipole, significantly altering the physicochemical landscape.

Table 1: Comparative Physicochemical Properties (Benzene vs. Pyridine)

PropertyBenzenePyridineMedicinal Chemistry Implication
LogP 2.130.65Drastic reduction in lipophilicity; improves aqueous solubility and lowers metabolic clearance risk.
pKa (Conjugate Acid) ~ -5.2Pyridine is weakly basic. It can be protonated at physiological pH (depending on substitution), improving solubility.
Dipole Moment 0 D2.2 DIncreases polarity; the nitrogen lone pair acts as a crucial Hydrogen Bond Acceptor (HBA).

-Electron Density
Electron-RichElectron-DeficientPyridine is

-deficient (similar to nitrobenzene), making it susceptible to Nucleophilic Aromatic Substitution (

) but resistant to Electrophilic Aromatic Substitution (

).
Metabolic Liability & Blocking Strategies

The pyridine nitrogen is a metabolic "soft spot."[2]

  • N-Oxidation: The nitrogen lone pair is susceptible to oxidation by FMOs (Flavin-containing monooxygenases) or CYPs, forming N-oxides which can be toxic or rapidly cleared.

    • Mitigation: Steric hindrance at the C2/C6 positions (e.g., methyl groups) or reducing electron density via electron-withdrawing groups (EWGs).

  • C2-Oxidation: The electron-deficient C2 position is prone to nucleophilic attack by metabolic enzymes (e.g., aldehyde oxidase), leading to 2-pyridones.

    • Mitigation: Blocking the C2 position with Fluorine, Chlorine, or a Methyl group.

Synthetic Methodologies: The Reactivity Landscape

To successfully utilize pyridine building blocks, one must respect its innate electronic bias. The ring is deactivated towards electrophiles but activated towards nucleophiles and radicals.

Reactivity Map (Visualization)

PyridineReactivity Pyridine Pyridine Core SEAr Electrophilic Subst. (SEAr) Pyridine->SEAr Requires harsh conditions SnAr Nucleophilic Subst. (SnAr) Pyridine->SnAr Facile with Leaving Group Radical Radical Subst. (Minisci) Pyridine->Radical Acidic/Oxidative conditions Metallation Directed Metallation Pyridine->Metallation Lithiated Species C3 C3 Position (Meta) SEAr->C3 Electronic Control C2_C4 C2 / C4 Positions (Ortho/Para) SnAr->C2_C4 Meisenheimer Complex Stability Radical->C2_C4 SOMO interactions Metallation->C3 Directing Group Dependent

Caption: Figure 1. Regioselectivity logic flow for pyridine functionalization. Note the divergence between electrophilic (C3) and nucleophilic/radical (C2/C4) pathways.

Advanced Protocol: Handling the "Pyridine Problem" in Cross-Coupling

A major hurdle in medicinal chemistry is the Suzuki-Miyaura coupling of 2-substituted pyridines.

  • The Problem: 2-pyridyl boronates are notoriously unstable (rapid protodeboronation). Conversely, 2-halopyridines can coordinate to Palladium, poisoning the catalyst.

  • The Solution: Use of MIDA boronates (slow release) or specific phosphine ligands that create a steric bulk to prevent N-coordination.

Protocol A: Robust Suzuki Coupling of 2-Chloropyridines

Rationale: This protocol utilizes XPhos, a bulky biaryl phosphine ligand that promotes oxidative addition into electron-deficient aryl chlorides and prevents catalyst inhibition by the pyridine nitrogen.

Reagents:

  • Substrate: 2-Chloropyridine derivative (1.0 equiv)

  • Partner: Aryl Boronic Acid (1.5 equiv)[3]

  • Catalyst:

    
     (2 mol%)
    
  • Ligand: XPhos (4-8 mol%) or SPhos (for sterically hindered substrates)

  • Base:

    
     (3.0 equiv)
    
  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Methodology:

  • Degassing: Charge a reaction vial with the 2-chloropyridine, boronic acid,

    
    , and XPhos. Seal and purge with Argon for 5 minutes.
    
  • Catalyst Addition: Add

    
     quickly under a counter-flow of Argon.
    
  • Solvent Addition: Add degassed 1,4-Dioxane/Water mixture via syringe.

  • Reaction: Heat the block to 100°C for 12–18 hours.

    • Note: Reaction color should transition from dark red/purple to black/grey upon completion.

  • Workup: Cool to RT. Filter through a Celite pad (eluting with EtOAc). Wash organic layer with brine, dry over

    
    , and concentrate.
    
  • Purification: Flash chromatography. Tip: Pyridines often streak on silica; add 1% Triethylamine to the eluent.

Late-Stage Functionalization: The Minisci Reaction[4]

For late-stage diversification (LSD), installing alkyl groups directly onto the pyridine core without pre-functionalization is powerful. The Minisci Reaction utilizes carbon-centered radicals to attack the electron-deficient pyridine ring.[4][5]

Protocol B: Silver-Catalyzed Minisci Alkylation

Rationale: Classical Minisci conditions use silver salts to generate alkyl radicals from carboxylic acids via oxidative decarboxylation.[4] This is ideal for adding isopropyl, t-butyl, or difluoromethyl groups to the C2/C4 positions.

Reagents:

  • Substrate: Pyridine derivative (1.0 equiv)

  • Radical Source: Carboxylic Acid (e.g., Pivalic acid for t-Bu) (3.0 equiv)

  • Oxidant:

    
     (Ammonium persulfate) (3.0 equiv)
    
  • Catalyst:

    
     (0.2 equiv)
    
  • Acid: TFA (1.0 equiv) or

    
     (aqueous)
    
  • Solvent: DCM / Water biphasic system or pure Water.

Step-by-Step Methodology:

  • Preparation: Dissolve the pyridine substrate in a mixture of DCM and Water (1:1). Add TFA (to protonate the pyridine, activating it toward radical attack).

  • Radical Generation: Add the carboxylic acid and

    
    .
    
  • Initiation: Heat to 40–50°C. Add Ammonium Persulfate (dissolved in water) dropwise over 30 minutes.

    • Critical: Slow addition controls the radical concentration, preventing homocoupling of the alkyl group.

  • Monitoring: Evolution of

    
     gas indicates decarboxylation is proceeding.
    
  • Quench: Basify the aqueous layer with NaOH to pH > 9 (to deprotonate the pyridine product) and extract with DCM.

Case Studies in Drug Development

Lorlatinib (Pfizer) - Macrocyclization

Lorlatinib, a third-generation ALK inhibitor, utilizes a pyridine-based macrocycle.

  • Role of Pyridine: The pyridine nitrogen serves as a critical acceptor in the hinge region of the kinase.

  • Synthesis Insight: The macrocyclization was achieved via a complex Suzuki coupling involving a halogenated pyridine, demonstrating the stability of the scaffold under forcing conditions.

Vismodegib (Genentech) - Metabolic Stability

Used for basal cell carcinoma, Vismodegib contains a chloro-pyridine.

  • Role of Pyridine: Replaces a more metabolic labile ring.[2] The chlorine atom at the C2 position blocks metabolic oxidation (preventing 2-pyridone formation), significantly increasing the drug's half-life.

References

  • Review of Pyridine in FDA Drugs: Dwivedi, A. R., et al. (2024).[6] "A decade of pyridine-containing heterocycles in US FDA approved drugs." RSC Medicinal Chemistry.[6]

  • Suzuki Coupling of 2-Pyridyls: Billingsley, K., & Buchwald, S. L. (2007). "A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles." Journal of the American Chemical Society.

  • Minisci Reaction Mechanism: Proctor, R. S., & Phipps, R. J. (2019). "Recent Advances in Minisci-Type Reactions." Angewandte Chemie International Edition.

  • Physicochemical Properties: Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry.

  • Metabolic Hotspots: Chorghade, M. S. (2006). "Drug Discovery and Development: Drug Development." Wiley-Interscience.

Sources

A Technical Guide to 2-Alkoxy-5-Chloromethylpyridine Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the Pyridine Scaffold

In the landscape of medicinal chemistry, heterocyclic scaffolds form the backbone of a vast number of therapeutic agents. Among these, the pyridine ring is a "privileged" structure, noted for its presence in numerous approved drugs and its ability to engage in key biological interactions.[1] Its nitrogen atom acts as a hydrogen bond acceptor and a basic center, improving aqueous solubility and enabling salt formation, which are critical for drug formulation.[1] This guide focuses on a specific, highly versatile class of pyridine derivatives: the 2-alkoxy-5-chloromethylpyridines. This scaffold is not merely another building block; it is a strategically designed platform for generating diverse chemical libraries with significant therapeutic potential. Its utility has been demonstrated in various fields, from anti-ulcer agents to modern pesticides.[2][3]

The core of this scaffold's power lies in its trifecta of functionalities:

  • The 2-Alkoxy Group: This group profoundly influences the electronic properties of the pyridine ring and provides a handle to modulate lipophilicity and metabolic stability. The choice of the alkyl chain allows for fine-tuning of the molecule's pharmacokinetic profile.

  • The 5-Chloromethyl Group: A highly reactive electrophilic site, this chloromethyl moiety is the primary point for diversification. It readily participates in nucleophilic substitution reactions, allowing for the facile introduction of a wide array of functional groups and the construction of complex molecular architectures.[3]

  • The Pyridine Nitrogen: As the core of the heterocycle, it dictates the overall basicity (pKa) and planarity of the molecule, which are crucial for receptor binding and membrane permeability.

This guide provides an in-depth analysis of the synthesis, chemical logic, and biological applications of this scaffold, offering researchers a technical and practical understanding of its role in modern drug discovery.

Synthesis and Chemical Space Expansion: A Platform for Diversity

The synthetic accessibility of the 2-alkoxy-5-chloromethylpyridine core is a key advantage for its use in drug discovery. Robust and scalable synthetic routes have been developed, allowing for the efficient production of the central intermediate.

Core Synthesis: A Validated Protocol

A common and efficient pathway to the key intermediate, 2-chloro-5-chloromethylpyridine, involves the chlorination of a 2-alkoxy-5-alkoxymethylpyridine precursor.[4][5] An alternative well-established method involves the direct chlorination of 2-chloro-5-(hydroxymethyl)pyridine using an agent like thionyl chloride.[6] This latter method is often preferred for its directness when the hydroxymethyl precursor is available.

Experimental Protocol: Synthesis of 2-Chloro-5-(chloromethyl)pyridine from 2-Chloro-5-(hydroxymethyl)pyridine [6]

This protocol describes a self-validating system for generating the key electrophilic intermediate.

  • Reagents & Materials:

    • 2-Chloro-5-(hydroxymethyl)pyridine (1.0 eq)

    • Thionyl chloride (SOCl₂) (1.2 eq)

    • 1,2-Dichloroethane (solvent)

    • Chloroform (extraction solvent)

    • Sodium hydrogen carbonate (NaHCO₃) (for neutralization)

    • Water (for work-up)

    • Activated carbon (for decolorization)

    • Standard laboratory glassware, magnetic stirrer, reflux condenser, and rotary evaporator.

  • Step-by-Step Procedure:

    • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, a solution of thionyl chloride (1.2 eq) in 1,2-dichloroethane is prepared.

    • Addition of Starting Material: A solution of 2-chloro-5-(hydroxymethyl)pyridine (1.0 eq) in 1,2-dichloroethane is added dropwise to the thionyl chloride solution at a controlled temperature of 5-20°C using a water bath.

    • Reaction Progression: The mixture is stirred at room temperature for 90 minutes, after which it is heated to reflux and maintained for approximately 4.5 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).

    • Work-up and Isolation: Upon completion, the reaction mixture is concentrated under reduced pressure using a rotary evaporator to remove excess solvent and thionyl chloride.

    • Neutralization: The resulting residue is diluted with chloroform and water. Solid sodium hydrogen carbonate is added portion-wise with stirring until gas evolution ceases, neutralizing the excess acid.

    • Extraction and Purification: The organic layer is separated, treated with activated carbon to remove colored impurities, and then concentrated to yield 2-chloro-5-(chloromethyl)pyridine as a solid.[6]

Visualization of the Synthetic Workflow

The following diagram illustrates the key synthetic transformation described in the protocol.

G A 2-Chloro-5-(hydroxymethyl)pyridine Reagent Thionyl Chloride (SOCl₂) 1,2-Dichloroethane Reflux A->Reagent B 2-Chloro-5-(chloromethyl)pyridine Reagent->B Chlorination

Caption: Synthetic conversion of the hydroxymethyl to the key chloromethyl intermediate.

Causality and Strategic Diversification

The power of this scaffold lies in the reactivity of the two distinct chlorine atoms, which can be addressed sequentially.

  • The 5-Chloromethyl Position: This site is a classic benzylic-type halide, making it highly susceptible to SN2 reactions. This is the primary handle for diversification. A vast array of nucleophiles (amines, thiols, alcohols, cyanides, etc.) can be introduced here, allowing medicinal chemists to systematically probe the chemical space and build Structure-Activity Relationships (SAR). For example, reaction with hydrazine creates a key intermediate for synthesizing hydrazone libraries with potential antimicrobial and anti-malarial activities.[7][8]

  • The 2-Chloro Position: This chlorine is on an electron-deficient pyridine ring, making it amenable to nucleophilic aromatic substitution (SNAr). This position is often where the alkoxy group is introduced. By reacting 2-chloro-5-chloromethylpyridine with various sodium alkoxides (e.g., sodium methoxide, sodium ethoxide), a library of 2-alkoxy derivatives can be generated.[5][9] The nature of this alkoxy group is critical for tuning physicochemical properties. For instance, increasing the chain length can increase lipophilicity, which may enhance membrane permeability but could also increase metabolic liability.

Applications in Drug Discovery: The Proton Pump Inhibitor Case Study

The 2-alkoxy-5-chloromethylpyridine scaffold is the cornerstone of one of the most successful drug classes in history: the Proton Pump Inhibitors (PPIs).[10][11] These drugs are used to treat acid-related disorders like gastroesophageal reflux disease (GERD) and peptic ulcers.[10][12]

Mechanism of Action: Covalent Inhibition of the H⁺/K⁺-ATPase

PPIs are prodrugs that require activation in an acidic environment.[11] The general pharmacophore is a 2-pyridylmethylsulfinylbenzimidazole.[10]

  • Accumulation and Activation: The pyridine moiety, with a pKa around 4.0, causes the drug to accumulate selectively in the highly acidic secretory canaliculi of gastric parietal cells.[11] Here, the acidic environment catalyzes a molecular rearrangement, converting the inactive prodrug into a reactive tetracyclic sulfenamide.[11][13]

  • Covalent Bonding: This activated sulfenamide then forms a stable, covalent disulfide bond with cysteine residues (specifically Cys813) on the luminal surface of the H⁺/K⁺-ATPase enzyme (the "proton pump").[10][13]

  • Inhibition of Acid Secretion: This covalent modification locks the enzyme in an inactive conformation, irreversibly blocking its ability to pump protons into the gastric lumen.[12] This provides potent and long-lasting suppression of gastric acid secretion.[11]

Visualizing the Biological Pathway

The diagram below outlines the mechanism of PPI action on the gastric proton pump.

G cluster_0 Parietal Cell Canaliculus (Acidic) cluster_1 H⁺/K⁺-ATPase (Proton Pump) PPI PPI Prodrug (2-Alkoxypyridine derivative) Activated_PPI Reactive Sulfenamide (Activated Form) PPI->Activated_PPI Acid Catalyzed Rearrangement Pump_Active Active Pump (Cysteine-SH) Activated_PPI->Pump_Active Binds to Cysteine Pump_Inactive Inactive Pump (Covalent Adduct) Pump_Active->Pump_Inactive Covalent Bond Formation Proton_Out H⁺ Secretion (Acid Production) Pump_Active->Proton_Out Proton_Blocked H⁺ Secretion BLOCKED Pump_Inactive->Proton_Blocked

Caption: Mechanism of covalent inhibition of the H⁺/K⁺-ATPase by PPIs.

Structure-Activity Relationship (SAR) in PPIs

The substituents on both the pyridine and benzimidazole rings significantly impact the activity of PPIs. The 2-alkoxy group on the pyridine ring is particularly important for modulating the pKa of the pyridine nitrogen. This, in turn, affects the rate of drug accumulation in the parietal cells and the speed of acid-catalyzed activation.

CompoundPyridine Substituents (including 2-alkoxy)Key SAR InsightTargetIC₅₀
Omeprazole 5-OCH₃, 4-OCH₃, 3-CH₃Electron-donating groups (EDGs) on the pyridine ring increase the pKa of the nitrogen, accelerating activation at a given pH.[10]H⁺/K⁺-ATPase~6.8 µM (Pantoprazole)[14]
Lansoprazole 4-OCH₂CF₃, 3-CH₃The electron-withdrawing trifluoroethoxy group lowers the pyridine pKa, requiring a more acidic environment for activation. This can influence the selectivity of action.[10]H⁺/K⁺-ATPaseN/A
Pantoprazole 4-OCHF₂, 3-OCH₃The difluoromethoxy group provides a balance of electronic properties, contributing to its high chemical stability at neutral pH and rapid activation at low pH.H⁺/K⁺-ATPase6.8 µM[14]
Rabeprazole 4-(CH₂)₃OCH₃, 3-CH₃A longer alkoxy chain can influence lipophilicity and metabolic profile. Rabeprazole is known for having the fastest onset of action, linked to a higher pKa.[10]H⁺/K⁺-ATPaseN/A

Note: Direct IC₅₀ values for all PPIs on the isolated enzyme are not uniformly reported in a comparative format; Pantoprazole's value is provided as a representative example of potency. The clinical differentiation often lies in pharmacokinetic properties and activation kinetics rather than raw enzyme inhibition.

Broader Therapeutic Potential and Future Perspectives

While the success of PPIs is the most prominent example, the 2-alkoxy-5-chloromethylpyridine scaffold is far from a one-trick pony. Its utility as a versatile intermediate has been explored in several other therapeutic areas:

  • Agrochemicals: The scaffold is a key intermediate in the synthesis of insecticides like Imidacloprid, highlighting its broader biological relevance.[2]

  • Antimicrobial/Antiviral Agents: The pyridine nucleus itself is associated with antimicrobial and antiviral properties.[1] The ability to easily generate large libraries from the 5-chloromethyl position makes this scaffold ideal for screening against various pathogens.[7][8]

  • Anticancer and Anti-inflammatory Agents: The scaffold serves as a building block for more complex molecules targeting kinases and other proteins involved in oncology and inflammation pathways.[3]

The primary challenge and future direction for this scaffold lie in leveraging its synthetic tractability for new targets. The reactivity of the chloromethyl group, while advantageous, can also be a liability, potentially leading to off-target reactions. Future work will likely focus on creating derivatives where this reactivity is masked or attenuated, releasing the active pharmacophore only at the desired site of action. Furthermore, applying modern synthetic techniques like continuous flow chemistry can enable more rapid and efficient library generation, accelerating the discovery of new bioactive agents based on this powerful and proven chemical framework.[7][8]

References

  • Process for the preparation of 2-chloro-5-chloromethylpyridine, and new intermediates. (n.d.). Google Patents.
  • 2-alkoxy-5-alkoxymethyl-pyridines and a process for their preparation. (n.d.). Google Patents.
  • Pimpale, M. J., Phalak, S. R., & Narkhede, H. P. (2025). Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module. Asian Journal of Chemistry, 37, 1039-1043.
  • Synthesis of 2-chloro-5-(chloromethyl)pyridine. (n.d.). PrepChem.com. Retrieved February 24, 2026, from [Link]

  • Pimpale, M. J., Phalak, S. R., & Narkhede, H. P. (2025). Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module. ResearchGate. Retrieved February 24, 2026, from [Link]

  • Feng, Z.-Q., et al. (2011). 2-Chloro-5-(chloromethyl)pyridine. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 2), o366.
  • Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates. (n.d.). Google Patents.
  • The Structure–Antiproliferative Activity Relationship of Pyridine Deriv
  • Wang, Y., et al. (2013). Reaction of proton pump inhibitors with model peptides results in novel products. Journal of Pharmacological Sciences, 123(1), 63-73.
  • Denton, T. T. (2010). The Chemically Elegant Proton Pump Inhibitors.
  • Sachs, G., Shin, J. M., & Howden, C. W. (2006). The pharmacology of proton pump inhibitors. Alimentary Pharmacology & Therapeutics, 23(Suppl 2), 2-8.
  • Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. (n.d.). PMC.
  • Pyridine Compounds with Antimicrobial and Antiviral Activities. (2022). MDPI.
  • Strand, D. S., et al. (2017). Proton Pump Inhibitors (PPIs)—An Evidence-Based Review of Indications, Efficacy, Harms, and Deprescribing. Journal of Clinical Medicine, 14(8), e0179171.

Sources

physical properties of 5-(Chloromethyl)-2-isopropoxypyridine HCl

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physicochemical Characterization of 5-(Chloromethyl)-2-isopropoxypyridine HCl

Abstract

5-(Chloromethyl)-2-isopropoxypyridine hydrochloride is a heterocyclic organic compound of significant interest to researchers in medicinal chemistry and drug development. As a functionalized pyridine derivative, it serves as a versatile synthetic intermediate for the construction of more complex molecular architectures. The presence of a reactive chloromethyl group, an isopropoxy moiety, and its formulation as a hydrochloride salt dictates its physical behavior, influencing everything from reaction kinetics to bioavailability. This guide provides a comprehensive framework for the experimental determination and interpretation of its core physical properties. Due to the limited availability of public, experimentally-verified data for this specific salt, this document emphasizes the standard methodologies required for its characterization, contextualized with data from closely related structural analogs.

Introduction: The Role of Physical Properties in Drug Development

In the journey from a promising molecule to a viable drug candidate, a thorough understanding of physical properties is not merely academic—it is a cornerstone of success. For a synthetic building block like 5-(Chloromethyl)-2-isopropoxypyridine HCl, properties such as solubility, melting point, and stability are critical determinants of its utility. They govern storage conditions, inform purification strategies, dictate formulation possibilities, and ultimately impact the compound's handling and application in a laboratory setting. This guide presents a systematic approach to characterizing these essential attributes.

Molecular Identity and Structural Features

The first step in any physicochemical analysis is to establish the compound's fundamental identity.

  • Molecular Formula: C₉H₁₃Cl₂NO

  • Molecular Weight: 222.11 g/mol

  • Chemical Structure:

    
    

    (Note: Image is a representation. The HCl salt involves protonation of the pyridine nitrogen.)

The key features—a pyridine core, a reactive C5 chloromethyl group, a C2 isopropoxy substituent, and the hydrochloride salt form—each contribute uniquely to the molecule's overall properties. The HCl salt is specifically designed to enhance aqueous solubility and improve crystalline properties compared to its free base form, 5-(Chloromethyl)-2-isopropylpyridine.[1]

Thermal Properties: Melting Point Analysis

The melting point is a fundamental indicator of purity and lattice energy. A sharp melting range typically signifies a high degree of purity, while a broad range may suggest the presence of impurities or multiple crystalline forms (polymorphs).

Expert Insight:

While a simple capillary melting point apparatus provides a basic range, Differential Scanning Calorimetry (DSC) is the preferred method in a research setting. DSC offers superior accuracy and can reveal other thermal events, such as decomposition, phase transitions, or the presence of solvates, providing a much richer dataset.

Table 1: Melting Point Data of Structural Analogs
CompoundCAS NumberMelting Point (°C)Notes
2-(Chloromethyl)pyridine HCl6959-47-3125 °CA structural isomer salt.[2][3]
2-Chloro-5-(chloromethyl)pyridine70258-18-337.2 - 42.2 °C (99 - 108 °F)Free base, different substituent.[4]
Protocol: Melting Point Determination via DSC
  • Sample Preparation: Accurately weigh 1-3 mg of 5-(Chloromethyl)-2-isopropoxypyridine HCl into a non-hermetic aluminum DSC pan.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program:

    • Equilibrate the cell at 25 °C.

    • Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature well above the expected melting point (e.g., 200 °C).

    • Use an inert nitrogen purge gas (50 mL/min) to prevent oxidative degradation.

  • Data Analysis: The melting point is determined as the onset temperature of the endothermic melting peak on the resulting thermogram. The peak area can be used to calculate the heat of fusion.

Workflow for Thermal Analysis

G cluster_prep Sample Preparation cluster_dsc DSC Analysis cluster_analysis Data Interpretation P1 Weigh 1-3 mg of Sample P2 Seal in Aluminum Pan P1->P2 D1 Load Sample & Reference Pans P2->D1 D2 Equilibrate at 25°C D1->D2 D3 Ramp Temperature (10°C/min) under N2 D2->D3 A1 Generate Thermogram (Heat Flow vs. Temp) D3->A1 A2 Identify Endothermic Peak A1->A2 A3 Determine Onset Temperature (Melting Point) A2->A3

Caption: Workflow for Melting Point Determination using DSC.

Solubility Profile

Solubility is arguably one of the most critical physical properties for a compound intended for biological applications. It impacts absorption, distribution, and the feasibility of creating liquid formulations. As a hydrochloride salt, 5-(Chloromethyl)-2-isopropoxypyridine HCl is expected to have significantly higher aqueous solubility than its free base.

Expert Insight:

Determining solubility is not a one-off measurement. It should be assessed in a range of relevant media, including water, phosphate-buffered saline (PBS) at physiological pH (7.4), and common organic solvents used in synthesis and purification (e.g., methanol, dichloromethane, ethyl acetate). This provides a comprehensive picture of its behavior.

Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
  • Preparation: Add an excess amount of the compound to a known volume of the desired solvent (e.g., 5 mL of pH 7.4 PBS) in a glass vial. The excess solid is crucial to ensure saturation.

  • Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25 °C) for a set period (typically 24-48 hours) to ensure equilibrium is reached. A shaker or rotator is used for this purpose.

  • Separation: After equilibration, allow the suspension to settle. Carefully withdraw a sample of the supernatant, ensuring no solid particles are included. Filtration through a 0.45 µm syringe filter is required to remove undissolved solid.

  • Quantification: Dilute the filtered supernatant with a suitable solvent. Analyze the concentration of the dissolved compound using a calibrated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: The solubility is calculated based on the measured concentration and the dilution factor.

Logical Flow for Solubility Assessment

G Start Add Excess Solid to Solvent Equilibrate Agitate at 25°C for 24h Start->Equilibrate Separate Filter Supernatant (0.45 µm) Equilibrate->Separate Analyze Quantify Concentration via HPLC Separate->Analyze Result Calculate Solubility (e.g., mg/mL) Analyze->Result

Caption: Shake-Flask Method for Equilibrium Solubility.

Spectroscopic and Crystallographic Data

While not classical physical properties, spectroscopic and crystallographic data are essential for unambiguous structural confirmation and understanding the solid-state nature of the compound.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra are required to confirm the molecular structure. The chemical shifts, integration, and coupling patterns must be consistent with the proposed structure.

  • Mass Spectrometry (MS): Provides the mass-to-charge ratio, confirming the molecular weight and isotopic distribution pattern characteristic of a dichlorinated compound.

  • Infrared (IR) Spectroscopy: Identifies characteristic functional groups. For the HCl salt, a broad absorption is expected in the 2500-3000 cm⁻¹ region, corresponding to the N⁺-H stretch of the pyridinium hydrochloride.[5]

  • X-ray Crystallography: Single-crystal X-ray diffraction provides definitive proof of structure and reveals detailed information about the crystal lattice, bond lengths, angles, and intermolecular interactions in the solid state.[6] This is the gold standard for structural elucidation.

Stability and Handling

The stability of the compound under various conditions is critical for ensuring its integrity during storage and use.

  • Hygroscopicity: As a salt, the compound may absorb moisture from the atmosphere. This should be evaluated by storing a sample under high humidity and monitoring for weight gain.

  • Thermal Stability: As observed in the DSC analysis, the compound may decompose at or near its melting point. Thermogravimetric Analysis (TGA) can be used to precisely determine the decomposition temperature.

  • Chemical Reactivity: The chloromethyl group is a reactive electrophile. The compound should be stored away from strong nucleophiles and bases, which could displace the chloride.[7] It should also be protected from moisture, as hydrolysis can occur.[2]

Recommended Storage:

Based on the properties of similar compounds, 5-(Chloromethyl)-2-isopropoxypyridine HCl should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, preferably under an inert atmosphere (e.g., argon or nitrogen) to protect it from moisture and reactive atmospheric components.[3]

References

  • PubChem. (2025). 5-Chloro-2-(chloromethyl)pyridine hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (2025). 5-Chloro-2-(chloromethyl)pyridine. National Center for Biotechnology Information. Retrieved from [Link]

  • OSTI. (2013). Physical Properties of Chemicals in PAC Revision 27 Listing. U.S. Department of Energy Office of Scientific and Technical Information. Retrieved from [Link]

  • DTIC. (2016). Physical Property Data Review of Selected Chemical Agents and Related Compounds. Defense Technical Information Center. Retrieved from [Link]

  • Yuhan Chemical. (n.d.). 5-Chloro-2-(chloromethyl)pyridine hydrochloride. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025). CompTox Chemicals Dashboard. Retrieved from [Link]

  • CAS Common Chemistry. (n.d.). Sodium α-lipoate. American Chemical Society. Retrieved from [Link]

  • LookChem. (n.d.). 5-(CHLOROMETHYL)-2-METHOXYPYRIDINE HYDROCHLORIDE. Retrieved from [Link]

  • Abdoh, M. A. M., et al. (2011). 2-Chloro-5-(chloromethyl)pyridine. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 2), o366. Retrieved from [Link]

  • Frank, C. (2017). Infrared Spectrometric Rotational and Vibrational Analysis of HCl and DCl. VAXA. Retrieved from [Link]

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The Architect's Guide to Next-Generation Agrochemicals: A Deep Dive into Novel Pyridine Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Enduring Legacy and Evolving Potential of the Pyridine Scaffold

The pyridine ring is a cornerstone of modern agrochemical design, a privileged scaffold that continues to yield highly effective and selective herbicides, insecticides, and fungicides.[1] Its unique electronic properties, metabolic stability, and versatile functionalization handles have made it an indispensable tool for crop protection.[1][2] This technical guide moves beyond a rudimentary overview, offering researchers and development professionals a granular look at the novel pyridine intermediates that are shaping the future of agrochemical synthesis. We will explore the strategic design of these building blocks, delve into robust synthetic protocols, and illuminate the structure-activity relationships that drive the discovery of next-generation crop protection solutions.

Strategic Dissection of the Pyridine Core: Key Classes of Intermediates

The innovation in pyridine-based agrochemicals is largely driven by the development of novel, highly functionalized intermediates. These are not mere starting materials but are strategically designed to introduce specific physicochemical properties and provide versatile handles for downstream diversification.

The Power of Halogenation: Halopyridines as Versatile Linchpins

Halogenated pyridines are arguably the most critical class of intermediates in agrochemical synthesis. The carbon-halogen bond serves as a versatile anchor for a multitude of cross-coupling reactions, enabling the introduction of diverse molecular fragments.

  • Chloropyridines: Often utilized for their cost-effectiveness and reactivity in nucleophilic aromatic substitution (SNAr) reactions. A prime example is 2-chloro-4-methoxy-5-nitropyridine , a crucial building block for herbicides and insecticides.[2][3] The chloro- and nitro- groups activate the ring for facile substitution, while the methoxy group modulates the electronic properties.

  • Bromopyridines: The C-Br bond is particularly amenable to a wide array of palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura and Buchwald-Hartwig aminations.[4] 3-Bromo-2-methylpyridine is a valuable intermediate, with the bromine at the 3-position allowing for the introduction of various substituents, a common strategy in modern pesticide synthesis.[5]

  • Dihalopyridines: Intermediates like 2,5-Dibromo-3-(trifluoromethyl)pyridine offer multiple reaction sites for sequential and selective functionalization.[4] This allows for the construction of complex, highly decorated pyridine scaffolds with potentially enhanced biological activity.

The Fluorine Advantage: Trifluoromethylpyridines for Enhanced Efficacy

The introduction of a trifluoromethyl (CF3) group is a well-established strategy in medicinal and agrochemical chemistry to enhance efficacy, metabolic stability, and lipophilicity.[4] Trifluoromethylpyridines (TFMPs) are therefore a highly sought-after class of intermediates.

  • Synthesis of TFMPs: The two primary industrial routes to TFMPs are:

    • Halogen Exchange: Starting from a trichloromethylpyridine and performing a chlorine/fluorine exchange using reagents like antimony trifluoride or hydrogen fluoride.[3]

    • Ring Construction: Building the pyridine ring from a trifluoromethyl-containing precursor.[3][6]

  • Key TFMP Intermediates:

    • 2,3-Dichloro-5-(trifluoromethyl)pyridine (DCTF): A high-demand intermediate for several crop protection products.[3]

    • 2-Chloro-3-(trifluoromethyl)pyridine: A key building block for a new class of sulfonylurea herbicides.[7]

The Synthetic Playbook: Robust Protocols for Key Transformations

The true value of these intermediates lies in their synthetic utility. Here, we present detailed, self-validating protocols for key reactions that transform these building blocks into advanced agrochemical candidates.

Palladium-Catalyzed Cross-Coupling: The Suzuki-Miyaura Reaction

The Suzuki-Miyaura coupling is a powerful tool for forming C-C bonds, enabling the connection of the pyridine core to various aryl and heteroaryl moieties.

Experimental Protocol: Synthesis of a 3-Aryl-2-methylpyridine Derivative

  • Reactants:

    • 3-Bromo-2-methylpyridine (1.0 equiv)

    • Arylboronic acid (1.2 equiv)

    • Potassium carbonate (K2CO3) (2.0 equiv)

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) (2 mol%)

    • SPhos (4 mol%)

  • Solvent: 1,4-Dioxane/Water (4:1)

  • Procedure:

    • To a flame-dried round-bottom flask, add 3-bromo-2-methylpyridine, the arylboronic acid, K2CO3, Pd2(dba)3, and SPhos.

    • Seal the flask with a septum and purge with argon for 15 minutes.

    • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

    • Heat the reaction mixture to 90 °C and stir for 12 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

Causality in Protocol Design:

  • The use of a bulky, electron-rich phosphine ligand like SPhos is crucial for promoting the oxidative addition of the palladium catalyst to the electron-deficient bromopyridine.

  • The aqueous base (K2CO3) is essential for the transmetalation step, activating the boronic acid for transfer of the aryl group to the palladium center.[8]

  • Degassing the solvent is critical to prevent oxidation of the palladium(0) catalyst.

Constructing the Pyridine Ring: The Hantzsch Dihydropyridine Synthesis

The Hantzsch synthesis is a classic and reliable method for constructing the pyridine ring from readily available starting materials.

Experimental Protocol: Synthesis of a Substituted Dihydropyridine

  • Reactants:

    • An aldehyde (1.0 equiv)

    • Ethyl acetoacetate (2.0 equiv)

    • Ammonium acetate (1.2 equiv)

  • Solvent: Ethanol

  • Procedure:

    • In a round-bottom flask, combine the aldehyde, ethyl acetoacetate, and ammonium acetate in ethanol.

    • Attach a reflux condenser and heat the mixture to reflux (approximately 80 °C) with stirring for 4-6 hours.

    • Monitor the reaction by TLC.

    • Once the reaction is complete, cool the mixture to room temperature.

    • Remove the ethanol under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the dihydropyridine product.

    • The dihydropyridine can be oxidized to the corresponding pyridine using an oxidizing agent like nitric acid or iodine in methanol.[9][10]

Green Chemistry in Action: Ultrasound-Assisted Synthesis

Modern synthetic methods are increasingly focused on sustainability. Ultrasound irradiation can significantly accelerate reaction times and improve yields in the synthesis of pyridine derivatives.[11][12]

Experimental Protocol: Four-Component Ultrasound-Assisted Synthesis of a Cyanopyridine

  • Reactants:

    • An aromatic aldehyde (1.0 equiv)

    • An acetyl aryl derivative (1.0 equiv)

    • Malononitrile (1.0 equiv)

    • Sodium alkoxide (e.g., sodium methoxide) (1.1 equiv)

  • Solvent: Methanol or Ethanol

  • Procedure:

    • Combine the aromatic aldehyde, acetyl aryl derivative, malononitrile, and sodium alkoxide in the appropriate alcohol in a vessel suitable for ultrasonication.

    • Place the vessel in an ultrasonic bath and irradiate at 50 °C.

    • Monitor the reaction by TLC. The reaction is often complete within a significantly shorter time compared to conventional heating.

    • Upon completion, cool the reaction mixture and pour it into ice-water.

    • Collect the precipitated solid by filtration, wash with water, and recrystallize from a suitable solvent to obtain the pure cyanopyridine product.[12]

Data-Driven Design: Structure-Activity Relationships and Quantitative Insights

The ultimate goal of synthesizing novel pyridine intermediates is to create more effective and safer agrochemicals. Understanding the quantitative structure-activity relationship (QSAR) is paramount.[13][14]

Table 1: Insecticidal Activity of Novel Pyridine Derivatives against Aphis craccivora [4][12]

Compound IDR1R2R3LC50 (mg/L)
1c p-(dimethylamino)phenylp-chlorophenylOCH30.127
1d p-methoxyphenylp-chlorophenylOCH30.098
1f phenylp-chlorophenylOC2H50.080
Acetamiprid (Reference) ---0.267

Analysis of Structure-Activity Relationship: The data in Table 1 suggests that the presence of an ethoxy group (OC2H5) at the R3 position (compound 1f ) leads to higher insecticidal activity compared to a methoxy group (OCH3).[4] Furthermore, the specific substitutions on the phenyl rings at R1 and R2 significantly impact the toxicity towards the target pest. This type of quantitative data is invaluable for guiding the design of future pyridine-based insecticides.

Visualizing the Synthetic Workflow

To aid in the conceptualization of the synthetic strategies discussed, the following diagrams illustrate key workflows.

Diagram 1: General Workflow for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Workflow Start Start with 3-Bromo-2-methylpyridine Reactants Combine with Arylboronic Acid, Base (K2CO3), Pd Catalyst (Pd2(dba)3), and Ligand (SPhos) Start->Reactants Solvent Add Degassed 1,4-Dioxane/Water Reactants->Solvent Reaction Heat at 90°C for 12 hours Solvent->Reaction Workup Work-up: Dilution, Washing, Drying Reaction->Workup Purification Column Chromatography Workup->Purification Product Final Product: 3-Aryl-2-methylpyridine Purification->Product

Caption: Workflow for the Suzuki-Miyaura coupling of 3-bromo-2-methylpyridine.

Diagram 2: Decision Tree for Agrochemical Candidate Selection

Candidate_Selection Start Synthesized Pyridine Derivative Library Screening Primary Biological Screening (in vitro) Start->Screening Active Active Compounds Identified? Screening->Active Lead_ID Lead Identification & Structure-Activity Relationship Analysis Active->Lead_ID Yes Inactive Inactive: Back to Library Design Active->Inactive No Optimization Lead Optimization: Analogue Synthesis Lead_ID->Optimization Secondary_Screening Secondary Screening (in vivo, crop safety) Optimization->Secondary_Screening Candidate Agrochemical Candidate Selected Secondary_Screening->Candidate

Caption: Decision-making process for agrochemical candidate selection.

Conclusion: The Future is Modular and Pyridine-Based

The development of novel pyridine intermediates is not merely an exercise in synthetic chemistry; it is the foundation upon which the next generation of high-performing, environmentally conscious agrochemicals will be built. By understanding the classes of these intermediates, mastering their synthesis, and applying a data-driven approach to their derivatization, researchers can significantly accelerate the discovery of innovative solutions to global food security challenges. The modularity offered by intermediates like halogenated and trifluoromethylated pyridines, combined with powerful synthetic methodologies, ensures that the pyridine scaffold will remain a vibrant and fruitful area of research for years to come.

References

  • Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. (2021). PMC. [Link]

  • Navigating the Synthesis of Trifluoromethylpyridines: A Chemist's Guide. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Trifluoromethylpyridines as building blocks for new agrochemicals: discovery of a new turf herbicides. (1991). FAO AGRIS. [Link]

  • Functionalized Pyridines: Synthesis and Toxicity Evaluation of Potential Insecticidal Agents against Aphis craccivora. (2023). ResearchHub. [Link]

  • Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. (2018). PMC. [Link]

  • Functionalized Pyridines: Synthesis and Toxicity Evaluation of Potential Insecticidal Agents against Aphis craccivora. (2023). PMC. [Link]

  • Preparation of Substituted Pyridines via a Coupling of β-Enamine Carbonyls with Rongalite-Application for Synthesis of Terpyridines. (2022). MDPI. [Link]

  • Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. (2021). ResearchGate. [Link]

  • Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods. ResearchGate. [Link]

  • A simple synthesis of aminopyridines: use of amides as amine source. (2015). SciELO. [Link]

  • Synthesis and spectral characterization of selective pyridine compounds as bioactive agents. (2021). SciSpace. [Link]

  • Quantitative structure-activity relationship and quantitative structure-pharmacokinetics relationship of 1,4-dihydropyridines and pyridines as multidrug resistance modulators. (2005). PubMed. [Link]

  • Pyridine. Wikipedia. [Link]

  • Pyridine Derivatives as Insecticides. Part 1: Synthesis and Toxicity of Some Pyridine Derivatives Against Cowpea Aphid, Aphis craccivora Koch (Homoptera: Aphididae). (2014). ACS Publications. [Link]

  • Synthesis and meta-Amination of Pyridines via Multicomponent Cascade Reaction. (2026). ResearchGate. [Link]

  • Pyridine based compounds useful as intermediates for pharmaceutical or agricultural end-products. (2006).
  • A Comprehensive Study on Synthesis of Pyridine Using Novel Techniques. (2025). ijarsct. [Link]

  • Pyridine Synthesis and Reactions. Scribd. [Link]

  • Pyridine series intermediates. LookChem. [Link]

  • A Quantitative Structure-Activity Relationship and Molecular Modeling Study on a Series of Heteroaryl- and Heterocyclyl-Substituted Imidazo[1,2-a]Pyridine Derivatives Acting as Acid Pump Antagonists. (2013). PubMed. [Link]

  • Pyridines. University of Babylon. [Link]

  • (PDF) Pyridine Derivatives as Insecticides. Part 1: Synthesis and Toxicity of Some Pyridine Derivatives Against Cowpea Aphid, Aphis craccivora Koch (Homoptera: Aphididae). (2025). ResearchGate. [Link]

  • Synthesis and meta-Amination of Pyridines via Multicomponent Cascade Reaction. (2025). PMC. [Link]

  • Method for preparing pyridine bases. (2011).
  • Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. (2019). Beilstein Journals. [Link]

  • Quantitative structure–activity relationship. Wikipedia. [Link]

  • Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine. Pharmaguideline. [Link]

  • Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium... (2010). ResearchGate. [Link]

  • Pyridine synthesis. Organic Chemistry Portal. [Link]

  • Quantitative structure-activity relationship study using refractotopological state atom index on some neonicotinoid insecticides. (2025). ResearchGate. [Link]

  • C2 Amination of Pyridine with Primary Amines Mediated by Sodium Hydride in the Presence of Lithium Iodide. (2021). Organic Syntheses. [Link]

  • Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. (2023). MDPI. [Link]

  • Quantitative Structure-Activity relationships (QSAR) in predicting the environmental safety of pesticides. (2025). ResearchGate. [Link]

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Methodological & Application

nucleophilic substitution reactions of 5-chloromethyl-2-isopropoxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Guide to the Synthetic Applications of 5-chloromethyl-2-isopropoxypyridine in Nucleophilic Substitution Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Functionalized Pyridines

The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs due to its unique electronic properties and ability to engage in critical biological interactions.[1][2] Pyridine derivatives are integral to the development of antibacterial, anticancer, and anti-inflammatory agents.[1][2][3] Among the vast library of functionalized pyridines, 5-chloromethyl-2-isopropoxypyridine stands out as a versatile and valuable building block for synthetic chemists.[4]

This bifunctional molecule is characterized by two key features: an electron-rich pyridine ring substituted with a bulky, electron-donating isopropoxy group at the 2-position, and a highly reactive chloromethyl group at the 5-position.[4] The primary utility of this reagent lies in the exceptional reactivity of the chloromethyl group, which acts as a potent electrophile in nucleophilic substitution reactions. This allows for the straightforward introduction of a diverse range of functional groups, enabling the rapid construction of complex molecular architectures and libraries of potential drug candidates.

This application note provides a comprehensive overview of the mechanistic principles, experimental protocols, and synthetic utility of 5-chloromethyl-2-isopropoxypyridine in nucleophilic substitution reactions.

Mechanistic Principles: The SN2 Pathway at the Benzylic-like Position

The reactivity of 5-chloromethyl-2-isopropoxypyridine is dominated by the chloromethyl group, which behaves as a benzylic-like halide. The displacement of the chloride leaving group proceeds almost exclusively through a bimolecular nucleophilic substitution (SN2) mechanism.[5][6]

In this concerted, one-step process, the nucleophile attacks the electrophilic carbon of the chloromethyl group from the backside, simultaneously displacing the chloride ion.[6] The reaction passes through a trigonal bipyramidal transition state where the nucleophile and the leaving group are both partially bonded to the carbon atom.

The key factors governing this reactivity are:

  • The Leaving Group: The chloride ion is a good leaving group, readily accommodating a negative charge.

  • Steric Hindrance: The primary nature of the electrophilic carbon minimizes steric hindrance, making it highly accessible to a wide range of nucleophiles.[6]

  • Electronic Effects: The pyridine ring, particularly with its electron-withdrawing nitrogen atom, stabilizes the transition state. The 2-isopropoxy group, being electron-donating, enriches the ring system, which can subtly influence the reactivity of the attached chloromethyl group.

While the pyridine ring itself can undergo nucleophilic aromatic substitution (SNAr), this pathway is not favored for 5-chloromethyl-2-isopropoxypyridine under typical nucleophilic substitution conditions.[7] The isopropoxy group is a poor leaving group, and the highly reactive chloromethyl site provides a much lower energy pathway for reaction.

Figure 1: Generalized SN2 mechanism for 5-chloromethyl-2-isopropoxypyridine.

Experimental Protocols and Synthetic Applications

The following protocols provide detailed, step-by-step methodologies for the reaction of 5-chloromethyl-2-isopropoxypyridine with representative nitrogen, sulfur, and oxygen nucleophiles. These reactions are foundational for creating diverse molecular libraries.

workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep_reagents Dissolve 5-chloromethyl-2-isopropoxypyridine and Nucleophile in appropriate solvent add_base Add base (if required) e.g., K2CO3, NaH prep_reagents->add_base setup Set up reaction under inert atmosphere (N2 or Ar) add_base->setup heat Heat to desired temperature (e.g., Room Temp to 80°C) setup->heat monitor Monitor progress by TLC or LC-MS heat->monitor quench Quench reaction (e.g., add water) monitor->quench extract Extract with organic solvent (e.g., Ethyl Acetate, DCM) quench->extract dry Dry organic layer (e.g., Na2SO4) and concentrate extract->dry purify Purify by column chromatography dry->purify characterize Characterize pure product (NMR, MS, etc.) purify->characterize

Figure 2: General experimental workflow for nucleophilic substitution reactions.

Protocol 1: Synthesis of 5-(Aminomethyl) Derivatives via N-Alkylation

The reaction with primary and secondary amines is a robust method for forming carbon-nitrogen bonds, a key linkage in many biologically active molecules.[4]

  • Reaction Scheme: 5-chloromethyl-2-isopropoxypyridine + R₂NH → 5-((R₂N)methyl)-2-isopropoxypyridine

  • Materials and Equipment:

    • 5-chloromethyl-2-isopropoxypyridine (1.0 eq)

    • Secondary Amine (e.g., Morpholine) (1.2-1.5 eq)

    • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

    • Acetonitrile (CH₃CN) or Dimethylformamide (DMF) (0.2-0.5 M)

    • Round-bottom flask, condenser, magnetic stirrer, heating mantle

    • Inert atmosphere (Nitrogen or Argon)

  • Procedure:

    • To a round-bottom flask, add 5-chloromethyl-2-isopropoxypyridine and the chosen solvent (e.g., Acetonitrile).

    • Add the secondary amine followed by anhydrous potassium carbonate.

    • Equip the flask with a condenser and place it under an inert atmosphere.

    • Heat the mixture to 60-80°C and stir vigorously for 4-12 hours.

    • Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5]

    • Upon completion, cool the reaction mixture to room temperature.

    • Filter off the inorganic salts and concentrate the filtrate under reduced pressure.

    • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.

    • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure aminomethylpyridine derivative.[5]

Protocol 2: Synthesis of Thioethers via S-Alkylation

Thiols and their conjugate bases, thiolates, are excellent nucleophiles and react readily with 5-chloromethyl-2-isopropoxypyridine to form stable thioether linkages.[8] This reaction is valuable for introducing sulfur-containing moieties into molecules.[4]

  • Reaction Scheme: 5-chloromethyl-2-isopropoxypyridine + RSH → 5-((RS)methyl)-2-isopropoxypyridine

  • Materials and Equipment:

    • 5-chloromethyl-2-isopropoxypyridine (1.0 eq)

    • Thiol (e.g., Thiophenol) (1.1 eq)

    • Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH) (1.5 eq)

    • Dimethylformamide (DMF) or Tetrahydrofuran (THF) (0.3-0.5 M)

    • Round-bottom flask, magnetic stirrer

    • Inert atmosphere (Nitrogen or Argon)

  • Procedure:

    • To a stirred suspension of the base (e.g., K₂CO₃) in DMF in a round-bottom flask, add the thiol at room temperature. Stir for 15-20 minutes to generate the thiolate nucleophile.

    • Add a solution of 5-chloromethyl-2-isopropoxypyridine in DMF to the mixture.

    • Stir the reaction at room temperature for 2-6 hours. The reaction is typically rapid.

    • Monitor the reaction's progress by TLC or LC-MS.[5]

    • Once the starting material is consumed, quench the reaction by carefully adding water.

    • Extract the product with an organic solvent such as ethyl acetate (3x).

    • Combine the organic layers, wash with water and brine, then dry over anhydrous Na₂SO₄.

    • Filter and concentrate the solvent under reduced pressure.

    • Purify the residue by column chromatography on silica gel to obtain the desired thioether.[5]

Protocol 3: Synthesis of Ethers via O-Alkylation

Alkoxides, generated from alcohols, serve as potent oxygen nucleophiles to form ether linkages. This is a classic Williamson-type ether synthesis.[9]

  • Reaction Scheme: 5-chloromethyl-2-isopropoxypyridine + RO⁻Na⁺ → 5-((RO)methyl)-2-isopropoxypyridine

  • Materials and Equipment:

    • 5-chloromethyl-2-isopropoxypyridine (1.0 eq)

    • Alcohol (e.g., Ethanol, Methanol) (as solvent)

    • Sodium metal (Na) or Sodium Hydride (NaH, 60% dispersion in oil) (1.2 eq)

    • Round-bottom flask, condenser, magnetic stirrer

    • Inert atmosphere (Nitrogen or Argon)

  • Procedure:

    • Alkoxide Preparation: In a flask under an inert atmosphere, carefully add sodium metal or sodium hydride to the anhydrous alcohol (e.g., ethanol) at 0°C. Allow the mixture to stir until all the sodium has reacted and a clear solution of sodium alkoxide is formed.

    • Add a solution of 5-chloromethyl-2-isopropoxypyridine in the same alcohol to the freshly prepared alkoxide solution.

    • Allow the reaction to warm to room temperature and then heat to reflux (if necessary) for 6-18 hours.

    • Monitor the reaction by TLC or LC-MS.

    • After completion, cool the mixture to room temperature and carefully neutralize it with a saturated aqueous solution of ammonium chloride (NH₄Cl).[5]

    • Remove the bulk of the alcohol solvent under reduced pressure.

    • Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

    • Purify the crude product via column chromatography to isolate the target ether.

Data Summary and Comparison

The choice of nucleophile, base, and solvent significantly impacts reaction outcomes. The following table summarizes typical conditions and considerations for the .

Nucleophile ClassExample NucleophileBaseTypical SolventTemperature (°C)Typical Time (h)Notes
Nitrogen MorpholineK₂CO₃, Cs₂CO₃CH₃CN, DMF25 - 804 - 12A weak base is sufficient. DMF can accelerate the reaction.
Sulfur ThiophenolK₂CO₃, NaHDMF, THF252 - 6Thiolates are highly reactive; reactions are often fast at room temperature.[8]
Oxygen Sodium EthoxideN/A (pre-formed)Ethanol25 - 786 - 18Requires anhydrous conditions. The corresponding alcohol is the ideal solvent.[5]

Conclusion

5-chloromethyl-2-isopropoxypyridine is a highly effective and versatile electrophile for the synthesis of a wide array of pyridine derivatives. Its reactivity is centered on the chloromethyl group, which undergoes clean SN2 reactions with a variety of nitrogen, sulfur, and oxygen nucleophiles. The protocols and data presented in this guide offer a robust starting point for researchers in drug discovery and organic synthesis, enabling the efficient and predictable functionalization of this valuable pyridine building block. The strategic application of these reactions facilitates the rapid generation of novel compounds for biological screening and the development of new therapeutic agents.

References

  • BenchChem. (2025). Application Notes and Protocols: Nucleophilic Substitution Reactions of 4-(Chloromethyl)-2-fluoropyridine.
  • BenchChem. (2025). 5-(Chloromethyl)-2-ethoxypyridine chemical properties.
  • El-Sayed, M. A., et al. (2022). Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers. PMC.
  • Sarchem Labs. Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis.
  • BenchChem. (2025). Protocol for Nucleophilic Substitution on the Pyridine Ring: Application Notes for Researchers and Drug Development Professional.
  • YouTube. (2021). Nucleophilic Substitution Experiment S21.
  • Altaf, A. A., et al. (2015). A Review on the Medicinal Importance of Pyridine Derivatives. ResearchGate.
  • Chemistry Steps. (2021). Reactions of Thiols.
  • Patsnap. (2018). Synthesis method of 2-chloro-5-chloromethyl pyridine.
  • Dey, S. (2015). Nucleophilic Substitution at Thiophosphoryl Center (P=S). Scientific & Academic Publishing.
  • Scribd. (2015). Medicinal Uses of Pyridine Derivatives.
  • Lookchem. (2022). NUCLEOPHILIC SUBSTITUTION REACTIONS IN 2-CHLOROPYRIDINES AND 2,5-DIOXO-1,2,5,7-TETRAHYDRO-1H-FUROPYRIDINES.
  • Master Organic Chemistry. (2012). Nucleophilic Substitution Reactions - Introduction.
  • Semantic Scholar. Advances in synthesis, medicinal properties and biomedical applications of Pyridine Derivatives: A Comprehensive Review.
  • OpenStax. Organic Chemistry 1: An open textbook.
  • PrepChem.com. Synthesis of 5-(aminomethyl)-2-chloropyridine.
  • University of Calgary. Summary of Nucleophilic Substitution Reactions.

Sources

Application Note: Strategic Installation of Isopropoxy-Pyridine Motifs in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Rationale

In small molecule drug discovery, the methoxy-pyridine motif is frequently employed to modulate basicity and solubility.[1] However, the methoxy group is often a "metabolic soft spot," susceptible to rapid O-dealkylation by Cytochrome P450 enzymes (specifically CYP2D6 and CYP3A4), leading to high clearance and short half-lives.[1]

This Application Note details the strategic replacement of methoxy groups with isopropoxy moieties on the pyridine ring. This modification serves three critical functions:

  • Metabolic Shielding: The steric bulk of the isopropyl group impedes the approach of the heme-iron oxo species of CYP450, significantly reducing the rate of O-dealkylation.

  • Lipophilicity Modulation: Increases

    
     (typically +0.6 to +0.9 units vs. methoxy), enhancing passive membrane permeability and blood-brain barrier (BBB) penetration.[1]
    
  • Electronic Tuning: The inductive effect (+I) of the isopropyl group slightly increases the electron density on the pyridine nitrogen compared to a methyl group, potentially altering

    
     and target binding affinity.
    

Strategic Decision Matrix: Synthetic Route Selection

Choosing the correct synthetic pathway is dictated by the electronic nature of the pyridine substrate.

SyntheticStrategy Figure 1: Decision tree for synthesizing isopropoxy-pyridine motifs based on substrate electronics. Start Target: 2-Isopropoxypyridine Derivative CheckEWG Is the Pyridine Activated? (Contains EWG at C3/C5 or is 2-Fluoro?) Start->CheckEWG YesEWG Yes (Activated) CheckEWG->YesEWG EWG Present (NO2, CN, CF3) NoEWG No (Unactivated/Electron-Rich) CheckEWG->NoEWG Neutral/Donating Groups MethodSNAr Method A: SNAr Displacement (NaOiPr / THF / 0°C to RT) YesEWG->MethodSNAr CheckHalide Leaving Group Available? NoEWG->CheckHalide HalideBr Bromide/Iodide CheckHalide->HalideBr HalideOH Hydroxyl (Pyridone) CheckHalide->HalideOH MethodPd Method B: Pd-Catalyzed C-O Coupling (Buchwald-Hartwig Type) HalideBr->MethodPd MethodMitsunobu Method C: Mitsunobu Reaction (Risk of N-alkylation) HalideOH->MethodMitsunobu

Detailed Experimental Protocols

Method A: Nucleophilic Aromatic Substitution ( )

Best for: Pyridines with Electron Withdrawing Groups (EWG) (e.g.,


, 

,

) or 2-Fluoropyridines.[1] Mechanism: Addition-Elimination via Meisenheimer complex.[1]
Reagents
  • Substrate: 2-Chloro-3-nitropyridine (or similar activated halide).[1]

  • Nucleophile: Sodium Isopropoxide (Generated in situ).[1]

  • Solvent: Anhydrous THF or DMF.[1]

  • Base: Sodium Hydride (60% dispersion in mineral oil).[1]

Protocol Steps
  • Alkoxide Formation:

    • To a flame-dried round-bottom flask under

      
      , add Sodium Hydride  (1.2 equiv).
      
    • Add anhydrous THF (

      
       concentration relative to substrate).[1]
      
    • Cool to 0°C .

    • Dropwise add Isopropanol (1.5 equiv).[1] Caution: Hydrogen gas evolution.[1]

    • Stir at 0°C for 30 minutes until gas evolution ceases and a clear solution/suspension forms.

  • Substrate Addition:

    • Dissolve the Halopyridine substrate (1.0 equiv) in a minimal amount of anhydrous THF.[1]

    • Add the substrate solution dropwise to the alkoxide mixture at 0°C.[1]

  • Reaction:

    • Allow the mixture to warm to Room Temperature (RT).

    • Monitor by LCMS (typically complete in 1–4 hours).[1]

    • Note: If the substrate is less activated (e.g., 2-chloropyridine without EWG), heating to 60–80°C in DMF may be required.[1]

  • Workup:

    • Quench carefully with saturated

      
       solution.[1]
      
    • Extract with EtOAc (

      
      ).[1] Wash combined organics with water and brine.[1]
      
    • Dry over

      
      , filter, and concentrate.
      
  • Purification:

    • Flash chromatography (Hexanes/EtOAc).[1] Isopropoxy groups are lipophilic; expect the product to elute earlier than the methoxy analog.

Method B: Palladium-Catalyzed C-O Coupling (Buchwald-Hartwig)

Best for: Unactivated pyridines (e.g., 3-bromo-5-methylpyridine) where


 fails.[1]
Mechanism:  Oxidative addition 

Ligand exchange

Reductive elimination.[1]
Reagents
  • Substrate: Bromopyridine or Iodopyridine.[1]

  • Alcohol: Isopropanol (solvent/reactant).[1]

  • Catalyst:

    
     (5 mol%) or 
    
    
    
    .
  • Ligand: RockPhos or BrettPhos (Bulky, electron-rich ligands are critical to prevent catalyst poisoning by the pyridine nitrogen).[1]

  • Base:

    
     (2.0 equiv).[1]
    
Protocol Steps
  • Preparation:

    • Charge a microwave vial or pressure tube with Substrate (1.0 equiv),

      
        (2.0 equiv), 
      
      
      
      (5 mol%), and RockPhos (7.5 mol%).[1]
    • Evacuate and backfill with Argon (

      
      ).[1]
      
  • Solvent Addition:

    • Add anhydrous Isopropanol (used as both reagent and solvent) or Toluene/Isopropanol (4:1) mixture.

  • Reaction:

    • Seal the vessel.[1]

    • Heat to 80–100°C for 12–24 hours (or 110°C in microwave for 1 hour).

  • Workup:

    • Filter through a pad of Celite to remove palladium residues.[1] Rinse with EtOAc.[1]

    • Concentrate filtrate.[1]

  • Purification:

    • Flash chromatography.[1]

Analytical Validation & Data Interpretation

NMR Characterization

The isopropoxy group provides a distinct diagnostic signature in


 NMR, allowing easy differentiation from methoxy or ethoxy groups.
MoietyProton (

) Signal
MultiplicityIntegral
Methine (

)

Septet (

)
1H
Methyls (

)

Doublet (

)
6H

Key Check: Ensure the septet integrates to 1 and the doublet to 6. If the septet is missing and you see signals around 4.0 ppm, suspect


-alkylation (pyridone formation) if using Method C.[1]
Metabolic Stability Comparison

The following table illustrates the expected improvement in metabolic stability when switching from Methoxy to Isopropoxy in a hypothetical pyridine-based lead compound (Data generalized from SAR studies, e.g., RTI-13951-33).

ParameterMethoxy-Pyridine (

)
Isopropoxy-Pyridine (

)
Impact
LogP (Lipophilicity)2.12.8Increased Permeability
HLM

(Human Liver Microsomes)
12 min45 min3.7x Stability Increase
Major Metabolite O-desmethyl (Phenol)Unchanged ParentBlocked Clearance
Solubility (pH 7.[1]4)


Decrease (Monitor carefully)

Mechanism of Action: CYP450 Blocking

The diagram below visualizes why the isopropoxy group is superior for metabolic stability.

MetabolicFate Figure 2: Mechanistic basis for improved metabolic stability of isopropoxy motifs. Drug_OMe Methoxy-Pyridine (Sterically Accessible) CYP CYP450 (Heme-Iron Oxo) Drug_OMe->CYP High Affinity Metabolite O-Dealkylation (Rapid Clearance) CYP->Metabolite Oxidation Drug_OiPr Isopropoxy-Pyridine (Sterically Bulky) Drug_OiPr->CYP Low Affinity Blocked Steric Clash (Oxidation Blocked) Drug_OiPr->Blocked gem-Dimethyl Bulk Stable Intact Drug (Extended Half-Life) Blocked->Stable

[1]

References

  • Improvement of Metabolic Stability (RTI-13951-33)

    • Title: Improvement of the Metabolic Stability of GPR88 Agonist RTI-13951–33: Design, Synthesis, and Biological Evalu
    • Source: Journal of Medicinal Chemistry / PMC.[1]

    • Context: Demonstrates replacing methoxy with isopropoxy improved microsomal stability (

      
       from rapid to 4.3 min) albeit with some potency trade-offs.[1][2]
      
    • URL:[Link]

  • Palladium-Catalyzed Synthesis

    • Title: Palladium-catalyzed synthesis of indolizines via the carbonylative coupling of bromopyridines, imines and alkynes.[3][4] (See also general Buchwald-Hartwig literature for pyridine ethers).[1]

    • Source: Chemical Science (RSC).[1]

    • Context: Provides background on Pd-catalyzed functionalization of bromopyridines, essential for Method B.
    • URL:[Link]

  • Mitsunobu Reaction on Pyridines

    • Title: ADDP and PS-PPh3: an efficient Mitsunobu protocol for the preparation of pyridine ether PPAR agonists.[1][5]

    • Source: Beilstein Journal of Organic Chemistry.[1]

    • Context: Highlights the difficulty of -alkylation vs -alkylation and provides specific protocols for pyridine ethers.
    • URL:[Link]

  • 
     Methodologies: 
    
    • Title: Facile Pyridine SNAr Reactions via N-Phosphonium–Pyridinium Intermediates.[1][6]

    • Source: Organic Letters / PMC.[1]

    • Context: Discusses activation str
    • URL:[Link]

Sources

Application Notes and Protocols for Utilizing 2-Isopropoxypyridine Linkers in Fragment-Based Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Role of Linkers in Fragment-Based Drug Design

Fragment-Based Drug Design (FBDD) has firmly established itself as a powerful and efficient paradigm in modern drug discovery. The core principle of FBDD is to identify low-molecular-weight fragments that bind with high ligand efficiency to a biological target. These initial, often weak-binding hits, serve as foundational building blocks for the development of more potent and selective drug candidates. This is achieved through strategic elaboration of the fragment hits, with one of the most elegant strategies being the linking of two or more fragments that occupy adjacent binding pockets on the target protein.[1] This "fragment linking" approach can lead to a dramatic increase in binding affinity and selectivity.

The success of a fragment linking strategy is critically dependent on the chemical nature of the linker used to connect the fragments. An ideal linker should not only optimally span the distance between the binding pockets but also possess physicochemical properties that contribute favorably to the overall druglikeness of the resulting molecule. This includes influencing solubility, metabolic stability, and the ability to maintain the optimal binding orientation of the linked fragments.[2]

This application note details the rationale, advantages, and practical application of a specific and promising class of linkers: those incorporating a 2-isopropoxypyridine scaffold. We will explore the unique properties of this linker and provide detailed protocols for its synthesis and integration into an FBDD workflow.

The 2-Isopropoxypyridine Linker: A Privileged Scaffold for Fragment Linking

The pyridine ring is a well-established "privileged scaffold" in medicinal chemistry, found in numerous FDA-approved drugs.[3] Its utility stems from its ability to engage in a variety of non-covalent interactions, including hydrogen bonding and π-stacking, while also influencing the aqueous solubility of the parent molecule. The strategic placement of an isopropoxy group at the 2-position of the pyridine ring imparts a unique and advantageous set of properties to the linker.

Key Advantages of the 2-Isopropoxypyridine Linker:
  • Enhanced Metabolic Stability: A common challenge in drug development is the metabolic liability of aromatic rings, which are often subject to oxidation by cytochrome P450 enzymes.[4] Replacing a metabolically vulnerable phenyl ring with a pyridine ring, a strategy known as "scaffold hopping," can significantly enhance metabolic stability due to the electron-deficient nature of the pyridine ring.[5] The 2-isopropoxy group can further shield the pyridine ring from metabolic attack and may itself be more stable to oxidative metabolism compared to simpler alkoxy groups like methoxy.[6]

  • Modulation of Physicochemical Properties: The isopropoxy group, with its balance of lipophilicity and potential for hydrogen bond acceptance via the ether oxygen, can improve the solubility and permeability of the linked fragments. This is a crucial consideration in transforming fragment hits into viable drug candidates with favorable ADME (absorption, distribution, metabolism, and excretion) properties.

  • Conformational Control and Steric Influence: The bulky isopropoxy group at the 2-position of the pyridine ring can exert a significant steric influence, restricting the rotational freedom of the linker.[7] This can be advantageous in pre-organizing the linked fragments into a conformation that is optimal for binding to the target protein, thereby minimizing the entropic penalty of binding. This conformational control can be a key factor in achieving high affinity.[8]

  • Tunable Vectorial Properties for Synthesis: The 2-isopropoxypyridine scaffold can be readily functionalized at various positions, allowing for precise control over the vectors for linking to the fragment molecules. This synthetic tractability is essential for systematically exploring the optimal linker length and geometry.

Experimental Protocols

Protocol 1: Synthesis of a 2-Isopropoxypyridine Linker Precursor

This protocol describes a general method for the synthesis of a bifunctional 2-isopropoxypyridine linker precursor, which can then be coupled to fragment molecules. The synthesis proceeds via a nucleophilic aromatic substitution (SNAr) reaction.[1]

Materials:

  • 2,6-Dichloropyridine

  • Anhydrous Isopropanol

  • Sodium Hydride (60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Palladium catalyst (e.g., Pd(dppf)Cl2)

  • Bis(pinacolato)diboron

  • Potassium Acetate

  • Anhydrous 1,4-Dioxane

  • Standard glassware for organic synthesis

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Synthesis of 2-Chloro-6-isopropoxypyridine: a. To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF at 0 °C under an inert atmosphere, add anhydrous isopropanol (1.5 equivalents) dropwise. b. Stir the mixture at room temperature for 30 minutes. c. Add a solution of 2,6-dichloropyridine (1.0 equivalent) in anhydrous DMF dropwise to the reaction mixture. d. Heat the reaction to 80 °C and monitor by TLC or LC-MS until the starting material is consumed. e. Cool the reaction to room temperature and quench by the slow addition of water. f. Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. g. Purify the crude product by column chromatography on silica gel to yield 2-chloro-6-isopropoxypyridine.

  • Miyaura Borylation of 2-Chloro-6-isopropoxypyridine: a. To a solution of 2-chloro-6-isopropoxypyridine (1.0 equivalent) in anhydrous 1,4-dioxane, add bis(pinacolato)diboron (1.1 equivalents), potassium acetate (3.0 equivalents), and Pd(dppf)Cl2 (0.05 equivalents). b. Degas the reaction mixture with nitrogen or argon for 15 minutes. c. Heat the reaction to 100 °C and stir overnight. d. Cool the reaction to room temperature, filter through a pad of celite, and concentrate the filtrate under reduced pressure. e. Purify the crude product by column chromatography on silica gel to afford the desired 2-isopropoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine linker precursor.

Protocol 2: Fragment Linking using the 2-Isopropoxypyridine Linker

This protocol outlines the Suzuki coupling of the 2-isopropoxypyridine linker precursor with two different fragment molecules functionalized with appropriate halides (e.g., bromide or iodide).

Materials:

  • Fragment A (functionalized with a halide)

  • Fragment B (functionalized with a halide)

  • 2-Isopropoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

  • Palladium catalyst (e.g., Pd(PPh3)4)

  • Base (e.g., K2CO3 or Cs2CO3)

  • Solvent system (e.g., Toluene/Ethanol/Water mixture)

  • Standard glassware for organic synthesis

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • First Suzuki Coupling: a. In a reaction vessel, combine Fragment A (1.0 equivalent), the 2-isopropoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine linker (1.2 equivalents), palladium catalyst (0.05 equivalents), and base (2.0 equivalents). b. Add the solvent system and degas the mixture with an inert gas. c. Heat the reaction to 90 °C and monitor by LC-MS. d. Upon completion, cool the reaction, and perform an aqueous workup. e. Purify the intermediate product by column chromatography.

  • Second Suzuki Coupling: a. The product from the first coupling will have a remaining boronic ester or a halide that can be used for the second coupling. If a second borylation is needed, it can be performed using similar conditions as in Protocol 1. b. Couple the intermediate with Fragment B (functionalized with the appropriate coupling partner) using similar Suzuki coupling conditions as in the first step. c. Purify the final linked product by preparative HPLC.

Protocol 3: Biophysical Screening of Linked Fragments

Once the linked compound is synthesized and purified, its binding affinity to the target protein must be determined and compared to the individual fragments. Surface Plasmon Resonance (SPR) is a highly sensitive technique for this purpose.

Materials:

  • Target Protein

  • SPR instrument and sensor chips (e.g., CM5)

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Running buffer (e.g., HBS-EP+)

  • Individual fragments and the linked compound dissolved in DMSO.

Procedure:

  • Protein Immobilization: a. Immobilize the target protein onto the sensor chip surface using standard amine coupling chemistry. b. Activate the surface with a mixture of EDC and NHS. c. Inject the protein solution over the activated surface to achieve the desired immobilization level. d. Deactivate any remaining active esters with ethanolamine.

  • Binding Analysis: a. Prepare a dilution series of the individual fragments and the linked compound in running buffer. Ensure the final DMSO concentration is consistent across all samples. b. Inject the analyte solutions over the immobilized protein surface and a reference flow cell. c. Monitor the binding response in real-time. d. After each injection, regenerate the sensor surface with a suitable regeneration solution.

  • Data Analysis: a. Subtract the reference channel data from the active channel data. b. Fit the resulting sensorgrams to an appropriate binding model (e.g., 1:1 Langmuir binding) to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).

Data Presentation and Visualization

Table 1: Hypothetical Biophysical Data for Fragment Linking
CompoundMolecular Weight (Da)KD (μM)Ligand Efficiency (LE)
Fragment A1505000.35
Fragment B1808000.30
Linked Compound4500.50.42

Ligand Efficiency (LE) = -1.4 * (logKD) / Heavy Atom Count

Diagrams

FBDD_Workflow cluster_0 Fragment Identification cluster_1 Hit Validation & Linking Strategy cluster_2 Chemical Synthesis cluster_3 Lead Optimization Frag_Lib Fragment Library Screening Biophysical Screen (e.g., DSF, NMR) Frag_Lib->Screening Hit_Val Hit Validation (SPR, X-ray) Screening->Hit_Val Linker_Design Linker Design (2-Isopropoxypyridine) Hit_Val->Linker_Design Synthesis Synthesis of Linked Compound Linker_Design->Synthesis Biophys_Eval Biophysical Evaluation (SPR, ITC) Synthesis->Biophys_Eval SAR Structure-Activity Relationship (SAR) Biophys_Eval->SAR Lead_Opt Lead Optimization SAR->Lead_Opt

Caption: FBDD workflow incorporating the 2-isopropoxypyridine linker strategy.

Linker_Advantages Linker 2-Isopropoxypyridine Linker Met_Stab Enhanced Metabolic Stability Linker->Met_Stab Scaffold Hopping Phys_Prop Modulated Physicochemical Properties Linker->Phys_Prop Solubility/ Permeability Conf_Ctrl Conformational Control Linker->Conf_Ctrl Steric Hindrance Synth_Trac Synthetic Tractability Linker->Synth_Trac Functionalization

Caption: Key advantages of the 2-isopropoxypyridine linker in FBDD.

Conclusion and Future Perspectives

The 2-isopropoxypyridine scaffold represents a highly promising and versatile linker for fragment-based drug design. Its unique combination of properties, including enhanced metabolic stability, favorable physicochemical characteristics, and the ability to impart conformational constraint, makes it an attractive choice for medicinal chemists seeking to optimize fragment hits into potent and selective drug candidates. The synthetic protocols outlined in this application note provide a practical framework for the incorporation of this linker into FBDD campaigns. Further exploration of substituted 2-isopropoxypyridine linkers will undoubtedly expand the toolbox of medicinal chemists and contribute to the successful development of novel therapeutics.

References

  • Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. PMC.

  • Synthesis, antimicrobial activity and conformational analysis of novel substituted pyridines: BF(3)-promoted reaction of hydrazine with 2-alkoxy pyridines. PubMed.

  • Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds | Request PDF. ResearchGate.

  • Scaffold Hopping Approach to a New Series of Pyridine Derivatives as Potent Inhibitors of CDK2. PubMed.

  • Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis. Sarchem Labs.

  • Conformational preferences and isomerization upon excitation/ionization of 2-methoxypyridine and 2-N-methylaminopyridine. RSC Publishing.

  • Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. MDPI.

  • Room-Temperature Nucleophilic Aromatic Substitution of 2-Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles | ACS Omega. ACS Publications.

  • Linkers in fragment-based drug design: an overview of the literature. PubMed.

  • Tackling metabolism issues in drug discovery with in silico methods. News-Medical.

  • Enabling synthesis in fragment-based drug discovery (FBDD): microscale high-throughput optimisation of the medicinal chemist's toolbox reactions. PMC.

  • 2-Pyridone. Wikipedia.

  • 2-(2-Hydroxyethyl)pyridine | C7H9NO | CID 7675. PubChem.

  • Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innovations. Longdom.

  • Room-Temperature Nucleophilic Aromatic Substitution of 2-Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles | Request PDF. ResearchGate.

  • How to improve metabolic stability in drug discovery. YouTube.

  • Drug metabolic stability in early drug discovery to develop potential lead compounds. PubMed.

  • Synthesis of 2-(3-aminopropyl) pyridine. PrepChem.com.

  • Efficient nucleophilic substitution of halopyridines using ethano... Ingenta Connect.

  • nucleophilic aromatic substitutions. YouTube.

  • 2-Methoxypyridine Derivatives: Synthesis, Liquid Crystalline and Photo-physical Properties. ResearchGate.

  • Hydrogen bonding and tunneling in the 2-pyridone·2-hydroxypyridine dimer. Effect of electronic excitation. ResearchGate.

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.

  • Drug Receptor Interactions. Chemistry LibreTexts.

  • Pyridine: the scaffolds with significant clinical diversity. PMC.

  • Chapter 14. The Role of Functional Groups in Drug–Receptor Interactions. ScienceDirect.

  • How Hydrogen Bonding Amplifies Isomeric Differences in Pyridones toward Strong Changes in Acidity and Tautomerism. PMC.

  • 2-(methoxymethyl)pyridine Properties. EPA.

  • A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Publishing.

  • Probing the binding mechanism of substituted pyridine derivatives as effective and selective lysine-specific demethylase 1 inhibitors using 3D-QSAR, molecular docking and molecular dynamics simulations. PubMed.

  • Pharmacophore-based discovery of substituted pyridines as novel dopamine transporter inhibitors. PubMed.

  • The Role of Functional Groups in Drug-Receptor Interactions. UQ eSpace - The University of Queensland.

  • Synthesis of diisopropyl pyridylphosphonates 2”(B) and 3”(B) (Scheme 1) by general.

  • Figure 4. Physicochemical properties of highly active... ResearchGate.

  • 2-Isopropylpyridine | C8H11N | CID 69523. PubChem.

  • (PDF) Novel Set of Highly Substituted Bis-Pyridines: Synthesis, Molecular Docking and Drug-Resistant Antibacterial Profile. ResearchGate.

  • Drug design: optimizing target interactions.

  • Pyridin-2-yl Guanidine Derivatives: Conformational Control Induced by Intramolecular Hydrogen-Bonding Interactions | Request PDF. ResearchGate.

  • Discovery of Dipyridamole Analogues with Enhanced Metabolic Stability for the Treatment of Idiopathic Pulmonary Fibrosis. MDPI.

  • Pharmacological Evaluation of Some New 2-Substituted Pyridine Derivatives | Request PDF. ResearchGate.

  • Flow Synthesis of 2-Methylpyridines via α-Methylation. MDPI.

  • intermolecular bonding - hydrogen bonds. Chemguide.

  • 2-Vinylpyridine. Wikipedia.

  • Weak, Broken, but Working—Intramolecular Hydrogen Bond in 2,2′-bipyridine. MDPI.

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Application Note & Protocol: Synthesis of 2-isopropoxy-5-pyridylmethanol, a Key Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis of 2-isopropoxy-5-pyridylmethanol, an important intermediate in the development of various pharmaceutical agents. The protocol herein details a robust and scalable two-step synthetic sequence commencing with a Williamson ether synthesis to produce 2-isopropoxy-5-methylpyridine, followed by an oxidation to the corresponding aldehyde and a subsequent selective reduction to the target alcohol. This guide is intended for researchers and scientists in drug development and process chemistry, offering in-depth procedural details, mechanistic insights, and practical troubleshooting advice to ensure a successful and reproducible outcome.

Introduction

Pyridine-based structures are ubiquitous in medicinal chemistry, forming the core of numerous therapeutic agents. The functionalization of the pyridine ring at specific positions is crucial for modulating the pharmacological activity, selectivity, and pharmacokinetic properties of these compounds. 2-isopropoxy-5-pyridylmethanol serves as a critical building block, providing a versatile handle for further chemical modifications. The isopropoxy group at the 2-position and the hydroxymethyl group at the 5-position allow for diverse coupling and derivatization strategies. This application note presents a reliable synthetic route, emphasizing safety, efficiency, and high purity of the final product.

Reaction Scheme and Mechanism

The synthesis is accomplished via a two-step process:

Step 1: Williamson Ether Synthesis

The initial step involves the formation of the isopropoxy ether linkage via a Williamson ether synthesis.[1][2] This reaction proceeds through an SN2 mechanism where the alkoxide, generated from isopropanol and a strong base like sodium hydride, acts as a nucleophile, displacing a halide from 2-chloro-5-methylpyridine.[2][3]

Step 2: Oxidation and Reduction

The methyl group of 2-isopropoxy-5-methylpyridine is first oxidized to an aldehyde. This transformation can be achieved using various oxidizing agents, such as selenium dioxide or manganese dioxide. The resulting aldehyde, 2-isopropoxy-5-formylpyridine, is then selectively reduced to the primary alcohol, 2-isopropoxy-5-pyridylmethanol. Sodium borohydride (NaBH4) is an ideal reducing agent for this purpose as it is highly selective for aldehydes and ketones, and the reaction can be conveniently carried out in alcoholic solvents like methanol or ethanol.[4][5] The mechanism involves the nucleophilic addition of a hydride ion from the borohydride complex to the carbonyl carbon of the aldehyde.[5]

Experimental Protocol

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
2-chloro-5-methylpyridine≥98%Standard Supplier
IsopropanolAnhydrousStandard Supplier
Sodium Hydride (60% dispersion in mineral oil)Standard SupplierHandle with extreme caution
N,N-Dimethylformamide (DMF)AnhydrousStandard Supplier
Selenium Dioxide (SeO2)≥99%Standard SupplierToxic, handle with care
DioxaneAnhydrousStandard Supplier
Sodium Borohydride (NaBH4)≥98%Standard Supplier
MethanolReagent GradeStandard Supplier
Diethyl EtherReagent GradeStandard Supplier
Saturated Sodium Bicarbonate SolutionLab Prepared
Brine (Saturated NaCl solution)Lab Prepared
Anhydrous Magnesium Sulfate (MgSO4)Standard Supplier
Celite®Standard Supplier
Silica Gel60 Å, 230-400 meshStandard SupplierFor column chromatography
TLC platesSilica gel 60 F254Standard Supplier
Equipment
  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Heating mantle with temperature controller

  • Reflux condenser

  • Addition funnel

  • Inert atmosphere setup (Nitrogen or Argon)

  • Ice bath

  • Rotary evaporator

  • Separatory funnel

  • Glassware for column chromatography

  • NMR Spectrometer

  • Mass Spectrometer

  • FT-IR Spectrometer

Step-by-Step Procedure

Step 1: Synthesis of 2-isopropoxy-5-methylpyridine

  • Under an inert atmosphere, add anhydrous isopropanol (5 equivalents) to a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and addition funnel.

  • Carefully add sodium hydride (1.2 equivalents) portion-wise to the isopropanol at 0 °C. Allow the mixture to stir until the evolution of hydrogen gas ceases and a clear solution of sodium isopropoxide is formed.

  • Dissolve 2-chloro-5-methylpyridine (1 equivalent) in anhydrous DMF and add it dropwise to the sodium isopropoxide solution via the addition funnel.

  • After the addition is complete, heat the reaction mixture to 80-90 °C and maintain for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature and carefully quench with water.

  • Extract the product with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 2-isopropoxy-5-methylpyridine, which can be purified by vacuum distillation or used directly in the next step if sufficiently pure.

Step 2: Synthesis of 2-isopropoxy-5-pyridylmethanol

  • In a round-bottom flask, dissolve 2-isopropoxy-5-methylpyridine (1 equivalent) in dioxane.

  • Add selenium dioxide (1.1 equivalents) and heat the mixture to reflux for 6-8 hours. The formation of a black precipitate of selenium metal will be observed.

  • Monitor the oxidation to the aldehyde by TLC.

  • Once the reaction is complete, cool the mixture and filter through a pad of Celite® to remove the selenium precipitate. Wash the pad with dioxane.

  • Concentrate the filtrate under reduced pressure to obtain the crude 2-isopropoxy-5-formylpyridine.

  • Dissolve the crude aldehyde in methanol and cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (1.5 equivalents) portion-wise, maintaining the temperature below 10 °C.

  • After the addition, allow the reaction to stir at room temperature for 1-2 hours.

  • Monitor the reduction by TLC until the aldehyde is consumed.

  • Carefully quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the crude 2-isopropoxy-5-pyridylmethanol.

Purification and Characterization

The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Expected Analytical Data:

AnalysisExpected Result
1H NMR (CDCl3, 400 MHz)δ 8.0 (s, 1H), 7.6 (d, 1H), 6.7 (d, 1H), 5.3 (sept, 1H), 4.6 (s, 2H), 1.3 (d, 6H)
13C NMR (CDCl3, 101 MHz)δ 162.0, 145.0, 138.0, 130.0, 110.0, 68.0, 63.0, 22.0
Mass Spec (ESI+)m/z calculated for C9H13NO2 [M+H]+: 168.1025, Found: 168.1021
IR (neat)νmax 3350 (O-H), 2975 (C-H), 1600, 1470 (C=C, C=N) cm-1

Process Flow and Logic Diagram

Synthesis_Workflow SM1 2-chloro-5-methylpyridine Isopropanol, NaH, DMF Reaction1 Williamson Ether Synthesis (80-90 °C, 4-6h) SM1->Reaction1 Workup1 Quench with H2O Ether Extraction Drying & Concentration Reaction1->Workup1 Intermediate Crude 2-isopropoxy- 5-methylpyridine Workup1->Intermediate Oxidation Oxidation with SeO2 in Dioxane (Reflux) Intermediate->Oxidation Filtration Filtration through Celite® Concentration Oxidation->Filtration Aldehyde Crude 2-isopropoxy- 5-formylpyridine Filtration->Aldehyde Reduction Reduction with NaBH4 in Methanol (0 °C) Aldehyde->Reduction Workup2 Quench with H2O EtOAc Extraction Drying & Concentration Reduction->Workup2 Purification Silica Gel Column Chromatography Workup2->Purification FinalProduct Pure 2-isopropoxy- 5-pyridylmethanol Purification->FinalProduct

Caption: Synthetic workflow for 2-isopropoxy-5-pyridylmethanol.

Safety Precautions

  • Sodium Hydride: Reacts violently with water to produce flammable hydrogen gas. Handle in a fume hood under an inert atmosphere. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Selenium Dioxide: Highly toxic and a suspected teratogen. Avoid inhalation of dust and contact with skin and eyes. All manipulations should be performed in a well-ventilated fume hood.

  • Solvents: DMF, dioxane, diethyl ether, and methanol are flammable and have associated health risks. Use in a well-ventilated area and avoid sources of ignition.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low yield in Step 1 Incomplete formation of alkoxide; moisture in reagents/solvents.Ensure anhydrous conditions. Use freshly opened solvents and properly handle NaH. Allow sufficient time for alkoxide formation.
Incomplete oxidation in Step 2 Insufficient SeO2 or reaction time.Increase reaction time and monitor by TLC. Ensure SeO2 is of high purity.
Over-reduction to 2-isopropoxy-5-methylpyridine Reaction temperature too high during NaBH4 addition.Maintain the reaction temperature at 0 °C during the addition of sodium borohydride.[6]
Difficult purification Presence of selenium byproducts.Ensure thorough filtration through Celite® after the oxidation step. A second filtration may be necessary.

Conclusion

The described two-step synthetic protocol provides an efficient and reliable method for the preparation of 2-isopropoxy-5-pyridylmethanol. By carefully controlling the reaction conditions and adhering to the safety precautions, researchers can consistently obtain the target intermediate in high purity, facilitating its use in subsequent stages of drug discovery and development.

References

  • Babler, J. H. (1982). Pyridine as a Borane Scavenger to Avoid Overreduction During the Conversion of Acid Chlorides to the Corresponding Aldehydes Using Sodium Borohydride.
  • Sodium borohydride - Wikipedia. (n.d.). Retrieved from [Link]

  • Sodium borohydride and amine-boranes, commercially important reducing agents. (1979). Pure and Applied Chemistry, 51(11), 2383-2412.
  • Sodium Borohydride (NaBH4) Reduction of Aldehydes and Ketones. (2011, August 12). Master Organic Chemistry. Retrieved from [Link]

  • ChemInform Abstract: PYRIDINE AS A BORANE SCAVENGER TO AVOID OVERREDUCTION DURING THE CONVERSION OF ACID CHLORIDES TO THE CORRESPONDING ALDEHYDES USING SODIUM BOROHYDRIDE. (1983).
  • Williamson Ether Synthesis. (2022, November 13). Chemistry Steps. Retrieved from [Link]

  • SUPPORTING INFORMATION. (n.d.). Retrieved from [Link]

  • The Williamson Ether Synthesis. (2014, October 24). Master Organic Chemistry. Retrieved from [Link]

  • THE NOVEL REDUCTION OF PYRIDINE DERIVATIVE5 WITH PiTRODUCXlON 3. (n.d.). Retrieved from [Link]

  • Williamson Ether Synthesis reaction. (n.d.). BYJU'S. Retrieved from [Link]

  • Williamson ether synthesis - Wikipedia. (n.d.). Retrieved from [Link]

  • Williamson Ether Synthesis. (2025, March 22). J&K Scientific LLC. Retrieved from [Link]

  • On the formation of isopropylidenepyridoxines. A convenient method for the preparation of 2,2,8-trimethyl-4H-1,3-dioxino[4,5-c]pyridin-5-ylmethanol from pyridoxine hydrochloride. (1989). Acta Chemica Scandinavica, 43, 1009-1011.
  • A process for the preparation of (6S)-N-[4-[[(2S,5R)-5-[(R)- hydroxy. (2024, April 5). Technical Disclosure Commons. Retrieved from [Link]

  • Oxidation reaction of 5-ethyl-2-methylpyridine using HNO3. (n.d.). ResearchGate. Retrieved from [Link]

  • Oxidation of Aldehydes and Ketones. (2023, January 22). Chemistry LibreTexts. Retrieved from [Link]

  • Oxidation of alcohols and aldehydes with peracetic acid and a Mn(II)/Pyridin‐2‐carboxylato catalyst: substrate and continuous flow studies. (n.d.). Queen's University Belfast. Retrieved from [Link]

  • Oxidation of methyl-pyridines. (1957). U.S. Patent 2,818,378. Retrieved from patents.google.

Sources

Application Note: Synthetic Routes for 5-Substituted-2-Isopropoxypyridine Libraries

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Scaffold

The 2-alkoxypyridine motif is a "privileged structure" in medicinal chemistry, appearing frequently in modulators of G-protein-coupled receptors (GPCRs) and kinase inhibitors. The isopropoxy group at the C2 position serves two critical functions:

  • Lipophilic Modulation: It increases logP, improving membrane permeability compared to the polar 2-pyridone tautomer.

  • Metabolic Shielding: The steric bulk of the isopropyl group retards oxidative dealkylation by cytochrome P450 enzymes compared to methoxy or ethoxy analogs.

This guide details the construction of 5-substituted-2-isopropoxypyridine libraries . The 5-position is selected as the diversity vector because it lies on the "exit vector" of the pyridine ring, often allowing substituents to reach into solvent-accessible pockets of target proteins without disrupting the core binding mode.

Strategic Analysis: Route Selection

There are two primary retrosynthetic disconnections for this scaffold.

  • Route A (The "Anchor-First" Approach): Installation of the isopropoxy group before library diversification.

  • Route B (The "Late-Stage" Approach): Installation of the isopropoxy group after coupling.

Recommendation: Route A is strictly recommended for library production.

  • Reasoning: The nucleophilic aromatic substitution (

    
    ) required to install the isopropoxy group relies on the electron-deficiency of the pyridine ring. If the 5-position is first coupled to an electron-rich aryl group (via Route B), the ring becomes deactivated, requiring harsher 
    
    
    
    conditions that may degrade the library. Furthermore, Route A allows for the bulk preparation of a single, validated core intermediate (Intermediate 1 ).
Visualization: Synthetic Logic Flow

SyntheticStrategy Start 5-Bromo-2-fluoropyridine Inter Intermediate 1: 5-Bromo-2-isopropoxypyridine Start->Inter Protocol 1: Regioselective SNAr Prod_Suzuki Library A: 5-Aryl-2-isopropoxypyridine Inter->Prod_Suzuki Protocol 2: Suzuki-Miyaura Prod_Buch Library B: 5-Amino-2-isopropoxypyridine Inter->Prod_Buch Protocol 3: Buchwald-Hartwig

Figure 1: The divergent synthetic strategy utilizes a robust SNAr "Anchor Step" followed by parallel palladium-catalyzed couplings.[1][2]

Protocol 1: The Anchor Step ( )

Objective: Synthesis of 5-bromo-2-isopropoxypyridine (Intermediate 1 ) on a multigram scale.

Mechanistic Insight

We utilize 5-bromo-2-fluoropyridine rather than the chloro-analog.

  • Causality: The rate-determining step in

    
     is the addition of the nucleophile to form the Meisenheimer complex. The highly electronegative fluorine atom stabilizes this anionic transition state significantly better than chlorine, leading to reaction rates 10–100x faster [1].
    
  • Regioselectivity:[3][4][5][6][7][8] While 2,5-dibromopyridine can be used, it suffers from competing halogen-metal exchange issues in subsequent steps.[7] The Fluoro-Bromo substrate ensures exclusive substitution at C2 because fluoride is a far superior leaving group to bromide in

    
     regimes [2].
    
Experimental Procedure

Reagents:

  • 5-Bromo-2-fluoropyridine (1.0 equiv)

  • Isopropanol (anhydrous, solvent & reagent)

  • Sodium Hydride (60% dispersion in oil, 1.2 equiv) OR Cesium Carbonate (2.0 equiv) for milder conditions.

Step-by-Step:

  • Preparation: In a flame-dried 3-neck flask under

    
    , suspend NaH (1.2 equiv) in anhydrous THF (0.5 M relative to substrate).
    
  • Alkoxide Formation: Cool to 0°C. Add Isopropanol (1.5 equiv) dropwise. Caution:

    
     gas evolution. Stir for 15 min until evolution ceases.
    
  • Addition: Add a solution of 5-bromo-2-fluoropyridine (1.0 equiv) in THF dropwise.

  • Reaction: Allow to warm to Room Temperature (RT). Stir for 2–4 hours.

    • Checkpoint: Monitor by TLC (Hexane/EtOAc 9:1). The starting material (

      
      ) should disappear, replaced by the product (
      
      
      
      ).
  • Quench: Cool to 0°C. Carefully quench with sat.

    
    .
    
  • Workup: Extract with EtOAc (3x). Wash combined organics with brine.[9][10] Dry over

    
    .[1][9][10][11]
    
  • Purification: Flash chromatography (100% Hexane

    
     5% EtOAc/Hexane).
    
    • Yield Target: >90%.[4][6][8][11][12]

    • Note: The product is a volatile oil/low-melting solid. Do not dry under high vacuum for prolonged periods.

Protocol 2: Library Diversification (Suzuki-Miyaura)

Objective: Parallel synthesis of 5-aryl/heteroaryl analogs.

Mechanistic Insight

The 5-position of the pyridine ring is electron-deficient compared to benzene. Consequently, oxidative addition of Pd(0) is slower than with phenyl halides. We employ XPhos Pd G3 or


 ; the former is a precatalyst that rapidly generates the active species, while the bulky, electron-rich phosphine ligands facilitate oxidative addition into the hindered/deficient C-Br bond [3].
Experimental Procedure (96-Well Block Format)

Reagents:

  • Intermediate 1 (1.0 equiv)

  • Boronic Acid/Pinacol Ester Library (1.5 equiv)

  • Catalyst:

    
     (5 mol%)
    
  • Base:

    
     (2.0 M aq.[1] solution, 3.0 equiv)
    
  • Solvent: 1,4-Dioxane.

Step-by-Step:

  • Stock Prep: Prepare a stock solution of Intermediate 1 (0.1 M) and Catalyst (0.005 M) in degassed Dioxane.

  • Dispensing: Add 1.5 equiv of specific Boronic Acids to each vial/well.

  • Initiation: Add 1 mL of the Stock Solution to each well.

  • Base Addition: Add 150 µL of 2.0 M

    
    .
    
  • Reaction: Seal the plate/vials. Heat at 90°C for 12 hours with vigorous shaking (800 rpm).

  • Workup:

    • Cool to RT.

    • Add 2 mL EtOAc and 1 mL Water.

    • Phase separate (liquid handler or manual pipette).

    • Pass organic layer through a silica plug or scavenger resin (e.g., SiliaMetS® Thiol) to remove Pd.

  • Analysis: LC-MS verification.

Protocol 3: Library Diversification (Buchwald-Hartwig)

Objective: Introduction of amine diversity (C-N bond formation) at the 5-position.

Mechanistic Insight

Amination of electron-deficient heterocycles can be challenging due to competitive binding of the pyridine nitrogen to the metal center. We utilize BrettPhos or RuPhos precatalysts. These bulky ligands prevent the formation of stable, non-reactive Pd-pyridine complexes (catalyst arrest) [4].

Experimental Procedure

Reagents:

  • Intermediate 1 (1.0 equiv)

  • Amine Library (1.2 equiv)

  • Catalyst: BrettPhos Pd G3 (2–5 mol%)

  • Base: NaOtBu (sodium tert-butoxide) (1.5 equiv)

  • Solvent: Anhydrous Toluene or t-Amyl Alcohol.

Step-by-Step:

  • Inert Atmosphere: This reaction is strictly sensitive to

    
     and moisture. Use a glovebox or rigorous Schlenk technique.
    
  • Loading: Charge vials with Intermediate 1 , Amine, and NaOtBu.

  • Catalyst: Add catalyst (solid or stock in solvent) last.

  • Reaction: Heat to 100°C for 4–16 hours.

  • Workup: Filter through Celite to remove insoluble salts. Concentrate and purify via Prep-HPLC (Basic mode recommended to prevent protodealkylation).

Data Summary & QC

ParameterRoute A (Recommended)Route B (Not Recommended)
Step 1

(High Yield, >90%)
Cross-Coupling
Step 2 Cross-Coupling (Diversity Step)

(Variable Yield)
Risk Factor Low. Core is stable.High. Substituents may interfere with

.
Purification Standard Phase SeparationOften requires Prep-HPLC per step
Isopropoxy Stability Stable to basic coupling conditions.N/A

Quality Control Criteria:

  • Purity: >95% by UV (254 nm).

  • Identity: Confirmed by LC-MS (

    
    ) and 1H NMR (Diagnostic septet at 
    
    
    
    5.2–5.4 ppm for the isopropyl CH).

References

  • Regioselectivity in SNAr Reactions

    • WuXi Biology. (n.d.). Unraveling Divergence in Haloselectivity of SNAr and Cross Coupling vs Halogen-Metal Exchange Reactions.
  • General Pyridine Synthesis & Reactivity

    • BenchChem. (2025).[9][10] Synthesis of Biologically Active Molecules from 5-Bromo-2-chloropyrimidine: Application Notes and Protocols. (Analogous reactivity patterns).

  • Palladium Coupling on Heterocycles

    • Nobel Prize.[13] (2010).[13] Palladium-Catalyzed Cross Couplings in Organic Synthesis.

  • N- vs O-Alkylation Selectivity

    • Comins, D. L., & Gao, J. (1994). N- vs. O-alkylation in the Mitsunobu reaction of 2-pyridone. Tetrahedron Letters.

Sources

Troubleshooting & Optimization

preventing hydrolysis of 5-(Chloromethyl)-2-isopropoxypyridine free base

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Preventing and Troubleshooting Hydrolysis

Welcome to the technical support center for 5-(Chloromethyl)-2-isopropoxypyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and practical advice on handling and utilizing this versatile building block while minimizing the risk of hydrolysis. As Senior Application Scientists, we understand the critical importance of reagent integrity for the success of your experiments. This resource combines theoretical principles with field-proven insights to help you navigate the challenges associated with the stability of 5-(Chloromethyl)-2-isopropoxypyridine.

Understanding the Challenge: The Inherent Reactivity of 5-(Chloromethyl)-2-isopropoxypyridine

5-(Chloromethyl)-2-isopropoxypyridine is a valuable synthetic intermediate due to its reactive chloromethyl group, which allows for the facile introduction of a pyridylmethyl moiety into a target molecule. However, this reactivity is also the source of its primary instability: susceptibility to hydrolysis.

The core of the issue lies in the chemical structure. The chloromethyl group is analogous to a benzylic halide. The pyridine ring, being electron-withdrawing, further enhances the electrophilicity of the benzylic carbon, making it a prime target for nucleophilic attack.[1] Water, although a weak nucleophile, can react with this activated center, leading to the formation of the corresponding hydroxymethyl derivative and hydrochloric acid. This degradation pathway can have significant consequences for your research, including reduced yield of the desired product, formation of impurities that complicate purification, and inaccurate quantification of the starting material.

The presence of the isopropoxy group at the 2-position of the pyridine ring also influences the electronic properties of the molecule. While alkoxy groups are generally considered electron-donating, their effect on the pyridine ring can be complex. Nucleophilic aromatic substitution on pyridines is generally favored at the 2- and 4-positions due to the ability of the nitrogen atom to stabilize the anionic intermediate through resonance.[2][3]

Frequently Asked Questions (FAQs)

Q1: How can I visually detect if my sample of 5-(Chloromethyl)-2-isopropoxypyridine has started to hydrolyze?

A1: Visual inspection can sometimes offer clues, although it is not a definitive method. The pure compound is typically a solid.[4] The hydrolysis product, 5-(hydroxymethyl)-2-isopropoxypyridine, may have different physical properties. Signs of degradation could include a change in the physical appearance of the solid, such as clumping, discoloration, or the development of a syrupy or oily consistency. However, significant hydrolysis can occur before any visible changes are apparent. Therefore, analytical confirmation is always recommended if you suspect degradation.

Q2: What are the primary products of hydrolysis?

A2: The primary hydrolysis product is 5-(hydroxymethyl)-2-isopropoxypyridine, with the concurrent formation of hydrochloric acid (HCl). The presence of HCl can, in turn, catalyze further degradation or lead to unwanted side reactions in your experimental setup.

Q3: Under what conditions is hydrolysis most likely to occur?

A3: Hydrolysis is accelerated by the presence of moisture. High humidity, exposure to non-anhydrous solvents, and prolonged storage in improperly sealed containers are major risk factors. Elevated temperatures can also increase the rate of hydrolysis. Basic conditions should also be avoided as they can promote nucleophilic substitution reactions.[5]

Q4: Can I use protic solvents like methanol or ethanol with 5-(Chloromethyl)-2-isopropoxypyridine?

A4: While short exposure to anhydrous protic solvents at low temperatures might be tolerable for some reactions, it is generally not recommended. Alcohols can act as nucleophiles in a process called alcoholysis or solvolysis, leading to the formation of the corresponding ether as a byproduct. If a protic solvent is unavoidable, it must be rigorously dried, and the reaction should be performed under an inert atmosphere with minimal exposure time.

Q5: How does the purity of my solvents and reagents impact the stability of 5-(Chloromethyl)-2-isopropoxypyridine?

A5: The purity of your solvents and reagents is paramount. Trace amounts of water in solvents or other reagents can initiate hydrolysis. Always use anhydrous solvents from a freshly opened bottle or a solvent purification system. Similarly, ensure that other reagents used in your reaction mixture are free from moisture.

Troubleshooting Guide

This section addresses common issues that may arise during the use of 5-(Chloromethyl)-2-isopropoxypyridine and provides a systematic approach to resolving them.

Diagram: Troubleshooting Workflow

troubleshooting_workflow start Problem Observed: Low Yield / Impurity Formation check_reagent 1. Assess Reagent Integrity - Visual Inspection - Analytical Check (TLC, NMR, HPLC) start->check_reagent hydrolysis_suspected Hydrolysis Suspected? check_reagent->hydrolysis_suspected reagent_ok Reagent Appears Pure hydrolysis_suspected->reagent_ok No new_reagent Source Fresh Reagent and Implement Strict Handling Protocols hydrolysis_suspected->new_reagent Yes check_conditions 2. Review Experimental Conditions - Anhydrous Solvents? - Inert Atmosphere? - Temperature Control? reagent_ok->check_conditions optimize Optimize Reaction Conditions: - Use freshly dried solvents - Ensure rigorous inert atmosphere - Lower reaction temperature if possible check_conditions->optimize outcome Problem Resolved optimize->outcome new_reagent->outcome

Caption: A stepwise guide to troubleshooting experiments involving 5-(Chloromethyl)-2-isopropoxypyridine.

Observed Issue Potential Cause Recommended Action
Low or no yield of the desired product The 5-(Chloromethyl)-2-isopropoxypyridine may have hydrolyzed, reducing the amount of active reagent.1. Verify Reagent Integrity: Analyze a small sample of the starting material by TLC, ¹H NMR, or HPLC to check for the presence of the hydroxymethyl impurity. 2. Use a Fresh Batch: If hydrolysis is confirmed, use a fresh, unopened bottle of the reagent. 3. Optimize Reaction Conditions: Ensure all solvents are anhydrous and the reaction is run under a dry, inert atmosphere (e.g., nitrogen or argon).
Presence of an unexpected polar impurity This could be the hydrolysis product, 5-(hydroxymethyl)-2-isopropoxypyridine.1. Characterize the Impurity: If possible, isolate and characterize the impurity to confirm its identity. The expected hydrolysis product will have a different retention time in HPLC and a distinct NMR spectrum. 2. Review Solvent and Reagent Purity: Scrutinize the water content of all reaction components.
Inconsistent results between experiments This may be due to varying degrees of hydrolysis of the starting material between batches or over time.1. Standardize Handling Procedures: Implement a strict protocol for handling and storing the reagent (see below). 2. Aliquot the Reagent: Upon receiving a new bottle, consider aliquoting it into smaller, single-use vials under an inert atmosphere to minimize repeated exposure of the bulk material to air and moisture.

Protocols for Prevention and Analysis

Adopting a preventative mindset is the most effective strategy for working with 5-(Chloromethyl)-2-isopropoxypyridine.

Protocol 1: Recommended Storage and Handling
  • Upon Receipt: Inspect the container for any signs of damage to the seal.

  • Storage Conditions: Store the container in a desiccator at the recommended temperature, typically in a freezer at -20°C, under an inert atmosphere.[6] Keep the container tightly sealed when not in use.

  • Dispensing the Reagent:

    • Allow the container to warm to room temperature in a desiccator before opening. This prevents condensation of atmospheric moisture onto the cold solid.

    • Work in a glove box or under a stream of dry, inert gas (nitrogen or argon).

    • Use clean, dry spatulas and glassware.

    • Promptly and securely reseal the container after dispensing.

Diagram: Hydrolysis Prevention Workflow

prevention_workflow cluster_storage Storage cluster_handling Handling cluster_experiment Experiment storage Store in Freezer (-20°C) in a Desiccator warm Warm to RT in Desiccator storage->warm dispense Dispense under Inert Atmosphere warm->dispense reseal Tightly Reseal Container dispense->reseal anhydrous Use Anhydrous Solvents dispense->anhydrous inert_atm Maintain Inert Atmosphere anhydrous->inert_atm

Caption: Best practices for storing and handling 5-(Chloromethyl)-2-isopropoxypyridine to prevent hydrolysis.

Protocol 2: Analytical Monitoring of Hydrolysis via HPLC

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for quantifying the purity of 5-(Chloromethyl)-2-isopropoxypyridine and detecting its hydrolysis product.[7][8][9]

Objective: To develop a reverse-phase HPLC method capable of separating 5-(Chloromethyl)-2-isopropoxypyridine from its primary hydrolysis product, 5-(hydroxymethyl)-2-isopropoxypyridine.

Starting Conditions (to be optimized):

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% TFA or Formic Acid

  • Gradient: Start with a higher percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B. A suggested starting gradient is 10% B to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a wavelength where both the parent compound and the expected degradation product have significant absorbance (e.g., 270 nm).

  • Column Temperature: 30 °C

Method Development and Validation Notes:

  • Specificity: The primary goal is to achieve baseline separation between the parent compound and the hydrolysis product. The hydrolysis product, being more polar due to the hydroxyl group, is expected to have a shorter retention time than the parent compound.

  • Forced Degradation: To confirm the method's stability-indicating nature, a forced degradation study should be performed.[10] This involves intentionally degrading a sample of 5-(Chloromethyl)-2-isopropoxypyridine (e.g., by adding a small amount of water and gently heating) and then analyzing the stressed sample by HPLC to ensure the degradation product is well-resolved from the main peak.

  • Quantification: Once the method is optimized, it can be validated according to ICH guidelines for parameters such as linearity, accuracy, precision, and robustness to be used for quantitative analysis.[11]

By implementing these preventative measures and utilizing appropriate analytical techniques, you can ensure the integrity of your 5-(Chloromethyl)-2-isopropoxypyridine and enhance the reliability and reproducibility of your experimental results.

References

  • ResearchGate. (PDF) Effect of Pyridine and Tribenzylamine on the Hydrolysis Kinetics of Benzoyl Chloride in Water-Dioxane System. [Link]

  • ACS Publications. Room-Temperature Nucleophilic Aromatic Substitution of 2-Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. [Link]

  • Springer. Hydrolysis in Pharmaceutical Formulations. [Link]

  • RSC Publishing. Kinetics of the reaction of benzenesulphonyl chloride with pyridines in aqueous solution. [Link]

  • MDPI. Pharmaceutical Hydrates Analysis—Overview of Methods and Recent Advances. [Link]

  • ALWSCI. Active Ingredient Analysis: Methods And Applications in Product Quality Control. [Link]

  • Chemistry Stack Exchange. Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? [Link]

  • IRJPMS. Stability Indicating HPLC Method Development: A Review. [Link]

  • ResearchGate. (PDF) Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. [Link]

  • YouTube. nucleophilic aromatic substitutions. [Link]

  • Pharmatutor. Stability Indicating HPLC Method Development: A Review. [Link]

  • Journal of Pharmaceutical Negative Results. Development And Validation Of Stability Indicating HPLC Method For Estimation Of Pyrazinamide In Plasma. [Link]

  • LSU Scholarly Repository. Part I. An Investigation of the Acid-Catalyzed Alpha-Pyridilic Acid Rearrangement. Part II. The Chemistry of. [Link]

  • LCGC International. Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. [Link]

  • PMC. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. [Link]

  • MDPI. Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization of Biomimetic Metal Ion Chelates on Functionalized Carbons. [Link]

  • RSC Publishing. Rearrangement reactions of 4-chloromethyl-1,4-dihydro-1,2,6-trimethylpyridine-3,5-dicarboxylate. [Link]

  • SciSpace. The mechanism of the hydrolysis of benzyl chloride. [Link]

  • AMS Biopharma. Stability-indicating methods for peptide drug analysis. [Link]

  • Quora. Why nucleophilic substitution in pyridine favours at position-2? [Link]

  • LibreTexts Chemistry. 21.4: Chemistry of Acid Halides. [Link]

  • Der Pharma Chemica. Chemical modification of 4-chloromethyl styrene polymers with oximes containing pyridine groups. [Link]

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Technical Support Center: Troubleshooting Low Yields in 2-Isopropoxypyridine Alkylations

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Technical Support Center for troubleshooting alkylations of 2-isopropoxypyridine. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in achieving high yields and purity in their reactions. As a Senior Application Scientist, I will provide in-depth, field-proven insights to help you diagnose and resolve common issues. This guide is structured in a question-and-answer format to directly address the specific problems you may be facing in the lab.

The alkylation of 2-isopropoxypyridine is a key transformation for the synthesis of N-alkyl-2-pyridones, which are important scaffolds in medicinal chemistry. The reaction typically proceeds via nucleophilic attack of the pyridine nitrogen on an alkyl halide, forming a pyridinium salt intermediate. This is followed by the loss of the isopropyl group to yield the final N-alkylated product. However, the steric bulk of the isopropoxy group and the electronic nature of the pyridine ring can lead to a variety of challenges, resulting in low yields.

This guide will walk you through a systematic approach to troubleshooting, from considering the fundamental principles of reactivity to optimizing your reaction conditions.

Troubleshooting Guides & FAQs

Question 1: I am observing very low conversion of my 2-isopropoxypyridine starting material. What are the likely causes and how can I improve the conversion?

Low conversion is a common problem and often points to issues with reactivity, which can be influenced by steric hindrance and reaction conditions.

Possible Causes & Solutions:

  • Steric Hindrance from the Isopropoxy Group: The isopropoxy group at the 2-position is sterically bulky and can significantly hinder the approach of the alkylating agent to the pyridine nitrogen.[1] This steric effect can dramatically reduce the reaction rate compared to less hindered 2-alkoxypyridines.[2]

    • Solution: Increase the reaction temperature to provide the necessary activation energy to overcome the steric barrier. You may also consider increasing the reaction time. Monitoring the reaction progress by TLC or LC-MS will help you determine the optimal time and temperature.

  • Insufficiently Reactive Alkylating Agent: The reactivity of the alkyl halide is critical.

    • Solution: If you are using a less reactive alkyl halide (e.g., alkyl chloride or a secondary alkyl halide), consider switching to a more reactive one, such as an alkyl iodide or a benzyl or allyl halide.[3] These have better leaving groups and will increase the rate of the SN2 reaction.

  • Inappropriate Solvent: The choice of solvent can impact the solubility of your reagents and the rate of the reaction.

    • Solution: A polar aprotic solvent like DMF or acetonitrile is often a good choice for this type of reaction as it can help to stabilize the transition state. If solubility is an issue, consider a solvent screen to find the optimal medium for your specific substrate and alkylating agent.

Experimental Protocol: General Procedure for N-Alkylation of 2-Isopropoxypyridine

  • To a solution of 2-isopropoxypyridine (1.0 equiv) in anhydrous DMF (0.1-0.5 M), add the alkyl halide (1.1-1.5 equiv).

  • Heat the reaction mixture to the desired temperature (e.g., 80-120 °C).

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Upon completion, cool the reaction to room temperature and perform an aqueous workup.

  • Purify the crude product by flash column chromatography.

ParameterRecommendationRationale
Alkyl Halide R-I > R-Br > R-ClIodides are the most reactive leaving groups.[4]
Temperature 80-120 °CTo overcome the steric hindrance of the isopropoxy group.
Solvent DMF, AcetonitrilePolar aprotic solvents can accelerate SN2 reactions.
Question 2: My reaction is producing a mixture of products, including what appears to be C-alkylated isomers. How can I improve the selectivity for N-alkylation?

While N-alkylation is the desired pathway for the formation of N-alkyl-2-pyridones from 2-alkoxypyridines, side reactions such as C-alkylation can occur, leading to a decrease in the yield of the desired product.

Understanding the Competing Pathways:

  • N-Alkylation (Desired): The lone pair on the pyridine nitrogen acts as a nucleophile, attacking the alkyl halide. This is generally the kinetically favored pathway.

  • C-Alkylation (Side Reaction): Under certain conditions, particularly with more reactive electrophiles or in the presence of certain catalysts, alkylation can occur on the pyridine ring itself, typically at the C4 position.[5][6][7]

Strategies to Enhance N-Alkylation Selectivity:

  • Avoid Strong Bases: Strong bases like LDA or n-BuLi are used to deprotonate the ring or side chains for C-alkylation.[8][9][10] For selective N-alkylation of 2-isopropoxypyridine, a strong base is generally not required and should be avoided to prevent competing deprotonation and C-alkylation pathways.

  • Control Reaction Temperature: Higher temperatures can sometimes favor the thermodynamically more stable product, which may not be the desired N-alkylated isomer. Start with a lower temperature and gradually increase it to find the optimal balance between reaction rate and selectivity.

  • Consider an Alternative Approach: O- to N-Alkyl Migration: An alternative strategy is to perform an O- to N-alkyl migration. This can be promoted by lithium iodide and often proceeds with high selectivity under solvent-free conditions.[11][12]

Workflow for Troubleshooting Selectivity Issues

start Low N-alkylation Selectivity check_base Are you using a strong base? start->check_base remove_base Remove strong base from the reaction check_base->remove_base Yes check_temp Is the reaction temperature too high? check_base->check_temp No remove_base->check_temp lower_temp Optimize temperature (start lower) check_temp->lower_temp Yes consider_migration Consider LiI-promoted O- to N-alkyl migration check_temp->consider_migration No lower_temp->consider_migration end Improved N-Alkylation Selectivity consider_migration->end

Caption: Troubleshooting workflow for poor N-alkylation selectivity.

Question 3: I am getting my desired N-alkylated product, but the yield is still low and I see a significant amount of starting material remaining, even after prolonged reaction times. Could there be an equilibrium issue?

While not a classical equilibrium, the reaction can stall if the intermediate pyridinium salt is too stable or if there are competing, non-productive pathways.

Potential Issues and Solutions:

  • Reversibility of N-Alkylation: In some cases, particularly with certain organometallic reagents, N-alkylation can be reversible.[13] While less common with alkyl halides, it's a possibility to consider.

  • Product Inhibition: The N-alkyl-2-pyridone product might be interacting with the starting materials or intermediates in a way that inhibits the reaction.

  • Decomposition of Reagents or Products: At elevated temperatures, the starting materials, intermediates, or products might be degrading over time.

    • Solution: Run the reaction at the lowest temperature that gives a reasonable rate of conversion. You can also try adding the alkylating agent in portions over time to maintain a lower concentration and potentially minimize side reactions or decomposition.

Frequently Asked Questions (FAQs)

Q1: Should I be concerned about overalkylation with 2-isopropoxypyridine?

Overalkylation, the addition of more than one alkyl group, is a common issue in pyridine chemistry, especially when the first alkylation does not sufficiently deactivate the ring.[14] However, in the case of 2-isopropoxypyridine alkylation to form an N-alkyl-2-pyridone, the reaction fundamentally changes the nature of the heterocyclic core. The resulting pyridone is electronically different and generally less susceptible to further alkylation under the same conditions. Therefore, overalkylation on the ring is less of a concern compared to C-H alkylations of pyridine itself.

Q2: Can I use a catalyst to improve my yields?

While many pyridine functionalizations benefit from catalysis, the direct N-alkylation of a 2-alkoxypyridine with an alkyl halide is typically a nucleophilic substitution reaction that does not require a catalyst. Introducing a catalyst, especially a Lewis acid, could potentially lead to undesired side reactions by interacting with the pyridine nitrogen. However, for alternative approaches like C-H alkylation, various catalytic systems are employed.[15]

Q3: What is the role of the base in the alkylation of 2-pyridones, and how does that relate to my 2-isopropoxypyridine reaction?

In the direct alkylation of 2-pyridones, a base is required to deprotonate the N-H bond, creating the nucleophilic pyridonate anion. The choice of base can influence the ratio of N- to O-alkylation.[3] For the alkylation of 2-isopropoxypyridine, you are starting with the O-alkylated isomer, and the goal is to form the N-alkylated product. In this case, a base is not needed to deprotonate the ring for the initial N-alkylation step.

Reaction Mechanism: N-Alkylation of 2-Isopropoxypyridine

start 2-Isopropoxypyridine + Alkyl Halide intermediate N-Alkyl-2-isopropoxypyridinium Salt start->intermediate Nucleophilic Attack product N-Alkyl-2-pyridone + Isopropyl Halide intermediate->product Loss of Isopropyl Group

Caption: Proposed reaction pathway for N-alkylation.

References

  • One-Pot Synthesis of N-Alkylated 2-Pyridone Derivatives under Microwave Irradi
  • One-Pot Synthesis of N-Alkylated 2-Pyridone Derivatives under Microwave Irradi
  • Direct Synthesis of N‐Alkyl‐2‐Pyridones Using 2‐Halogenated Pyridines. (n.d.).
  • Preparation of N-alkyl 2-pyridones via a lithium iodide promoted O- to N-alkyl migration: scope and mechanism. (2012). The Journal of Organic Chemistry.
  • Preparation of N-alkyl 2-pyridones via a lithium iodide promoted O- to N-alkyl migration: scope and mechanism. (2012). PubMed.
  • Steric Effects in Alkylpyrimidines. (n.d.).
  • A comparison of N- versus O-alkylation of substituted 2-pyridones under Mitsunobu conditions. (n.d.).
  • Enantioselective Alkylation of 2-Alkylpyridines Controlled by Organolithium Aggreg
  • Steric effects of the alkyl groups: evaluation on isolated molecules by means of isodesmic reactions. (n.d.). Organic & Biomolecular Chemistry.
  • Dual role of benzophenone enables a fast and scalable C-4 selective alkyl
  • Four‐Selective Pyridine Alkylation via Wittig Olefination of Dearomatized Pyridylphosphonium Ylides. (n.d.).
  • Reactivity of the Methyl Group in Alkylpyridines: An In-depth Technical Guide. (n.d.). Benchchem.
  • Comparing the efficacy of different catalysts for pyridine N-alkyl
  • Tandem Dearomatization/Enantioselective Allylic Alkyl
  • Radical Chain Monoalkyl
  • Technical Support Center: Pyridine Alkyl
  • The effect of alkylation, protonation, and hydroxyl group substitution on reversible alcohol and water addition to 2-and 4-formyl pyridine derivatives. (2014).
  • Method for N-alkylation of 2-pyridone. (n.d.).
  • C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction C
  • Efficient base catalyzed alkylation reactions with aziridine electrophiles. (n.d.).
  • Why n-alkylation is more favorable than o-alkyation ?. (2016).
  • Protocol for α-Alkylation of 2-Alkylpyridines: Application Notes and Methodologies. (n.d.). Benchchem.
  • Enantioselective Alkylation of 2-Alkylpyridines Controlled by Organolithium Aggreg
  • Sustainable and Safe N-alkylation of N-heterocycles by Propylene Carbonate under Ne
  • Four-Selective Pyridine Alkylation via Wittig Olefination of Dearomatized Pyridylphosphonium Ylides. (2021). PubMed.
  • N alkylation
  • Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strateg. (2014).
  • Chapter 1: Enolate Alkyl
  • Pyridine N-alkylation by lithium, magnesium, and zinc alkyl reagents: synthetic, structural, and mechanistic studies on the bis(imino)pyridine system. (2005). PubMed.
  • Mild and Scalable C4-Alkylation of Pyridine Derivatives: Enhanced Regioselectivity via Silane-Assisted Electroreduction. (n.d.).
  • A Mild and Site-Selective Nucleophilic C−H Functionalization of Pyridines via its Stable N-alkyl

Sources

handling moisture-sensitive chloromethyl heterocyclic compounds

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Handling Moisture-Sensitive Chloromethyl Heterocycles

Status: Operational Operator: Senior Application Scientist Topic: Chloromethyl Heterocycles (Pyridines, Thiazoles, Oxazoles) Ticket ID: CMH-PROTO-001

Mission Statement

You are likely here because your white crystalline solid turned into a black, insoluble tar overnight, or your product vanished on a silica column. Chloromethyl heterocycles are notoriously unstable alkylating agents. This guide moves beyond standard "keep dry" advice to explain the molecular causality of degradation and provides self-validating protocols to prevent it.

Module 1: Storage & Stability (The "Black Tar" Phenomenon)

User Query: "I synthesized 4-(chloromethyl)pyridine free base, and it looked pure by NMR. The next morning, the flask contained a black, polymeric tar. Why?"

Technical Diagnosis: You have encountered Intermolecular Self-Quaternization . Unlike simple alkyl halides (e.g., benzyl chloride), chloromethyl heterocycles contain both a nucleophile (the ring nitrogen) and an electrophile (the chloromethyl group) within the same molecule.

  • The Mechanism: In the free base form, the lone pair of the nitrogen atom on Molecule A attacks the electrophilic methylene carbon of Molecule B. This creates a dimer, which still has a nucleophilic nitrogen and an electrophile, leading to rapid, runaway polymerization.

  • The Result: The "black tar" is a complex mixture of pyridinium/thiazolium polymers.

The Fix: Protonation as a Shield You must block the nucleophile to preserve the electrophile.

Protocol: Storage of Chloromethyl Heterocycles
StateStabilityStorage ConditionMax Shelf Life
Free Base Critical Use immediately (do not store). Keep in solution (DCM/Et2O) at -78°C if necessary for <1 hour.< 12 Hours
HCl Salt High Solid state, -20°C under Argon/Nitrogen.6-12 Months

Corrective Workflow: If you need the free base for a reaction (e.g., alkylating a weak nucleophile), generate it in situ or immediately before use.

Step-by-Step: Rapid Free-Basing Protocol

  • Suspend the stable HCl salt in

    
     (DCM) cooled to 0°C.
    
  • Add 1.05 equivalents of cold, saturated

    
     or 
    
    
    
    solution.
  • Shake vigorously in a separatory funnel (keep cold).

  • Separate organic layer and dry over

    
     (avoid 
    
    
    
    as it can be too basic and trigger degradation).
  • Do not concentrate to dryness. Use the DCM solution directly in the next step.

Module 2: Reaction Setup (The "Hidden" Hydrolysis)

User Query: "I am seeing a new polar spot on TLC that corresponds to the alcohol, even though I used anhydrous solvent. Where is the water coming from?"

Technical Diagnosis: Chloromethyl heterocycles are highly susceptible to hydrolysis via an


 mechanism. The reaction releases HCl, which can autocatalyze further decomposition. The "hidden" source of moisture is often the glassware surface or the solvent headspace.

Visualizing the Degradation Pathways The following diagram illustrates the two primary failure modes: Self-Alkylation (Polymerization) and Hydrolysis.

degradation_pathways Start Chloromethyl Heterocycle (Free Base) Path1 Pathway A: Self-Alkylation Start->Path1 High Conc. Warm Temp Path2 Pathway B: Hydrolysis Start->Path2 Trace H2O Polymer Black Tar (Polypyridinium salts) Path1->Polymer Runaway Reaction Alcohol Hydroxymethyl Impurity (+ HCl release) Path2->Alcohol Irreversible

Caption: Figure 1. Dual degradation pathways. Pathway A dominates in concentrated free-base forms; Pathway B dominates in wet solvents.

Troubleshooting Protocol:

  • Solvent Choice: Avoid nucleophilic solvents (MeOH, EtOH).[1] Use DCM, THF, or DMF.

    • Note: DMF/DMSO are hygroscopic. If using them, they must be freshly distilled or taken from a Sure/Seal™ bottle.

  • Glassware Neutralization: Acidic silanols on glass surfaces can protonate the heterocycle, initiating degradation.

    • Action: Rinse reaction flasks with a dilute solution of

      
       (Triethylamine) in acetone, then oven dry.
      

Module 3: Purification (Surviving Silica)

User Query: "My crude NMR showed 80% product. After flash chromatography, I recovered 10%. Where did it go?"

Technical Diagnosis: Silica gel is acidic (pH ~4-5).

  • Acid Catalysis: The acidity catalyzes the hydrolysis of the chloromethyl group.

  • Irreversible Adsorption: The basic nitrogen of your heterocycle binds tightly to the acidic silanol sites (

    
    ), causing the compound to "streak" or stick permanently to the baseline.
    

The Fix: The "Buffered" Column You must neutralize the silica gel before and during the run.

Decision Tree: Purification Strategy

purification_tree Input Crude Mixture IsSalt Is it an HCl Salt? Input->IsSalt Recryst Recrystallization (EtOH/Et2O or iPrOH) IsSalt->Recryst Yes (Preferred) Flash Flash Chromatography Required IsSalt->Flash No (Free Base) Prep Pre-treat Silica: Slurry with 1-3% Et3N Flash->Prep Eluent Eluent Additive: Maintain 1% Et3N in mobile phase Prep->Eluent

Caption: Figure 2. Purification logic. Always prefer recrystallization of the salt. If chromatography is necessary, base-deactivation is mandatory.

Protocol: Running a Neutralized Silica Column

  • Slurry Packing: Prepare the silica slurry using your starting eluent + 1% Triethylamine (TEA) .

  • Equilibration: Flush the column with 2-3 column volumes of the TEA-doped solvent. This caps the active silanol sites.

  • Loading: Load your sample.

  • Elution: Continue running the column with the TEA-doped solvent.

    • Warning: TEA has a high boiling point. You may need to co-evaporate with toluene or use high-vacuum to remove it from your final product.

Module 4: Safety & Emergency (The Lachrymator Factor)

User Query: "I dropped a vial. The lab smells acrid, and my eyes are burning. How do I clean this?"

Technical Diagnosis: Chloromethyl heterocycles are potent alkylating agents and lachrymators (tear gas agents). They react with proteins in the eyes and respiratory tract. Simple water washing is insufficient and potentially dangerous due to HCl release.

Decontamination Protocol (The "Quench" Solution) Do not just wipe with paper towels. You must chemically destroy the alkylating potential.

The "Magic" Quench Solution:

  • Composition: 90% Water, 5% Sodium Thiosulfate (

    
    ), 5% Sodium Bicarbonate (
    
    
    
    ).
  • Mechanism: Thiosulfate is a soft nucleophile that rapidly displaces the chloride (

    
    ), converting the toxic alkyl chloride into a harmless, water-soluble Bunte salt. Bicarbonate neutralizes the acid byproducts.
    

Spill Cleanup Steps:

  • Evacuate the immediate area if the lachrymatory effect is strong.

  • Don PPE: Double nitrile gloves, goggles, and a respiratory mask (organic vapor cartridge).

  • Cover: Soak paper towels in the Quench Solution and lay them over the spill. Let sit for 10-15 minutes.

  • Wipe: Wipe up the area. The lachrymatory effect should be neutralized.

  • Waste: Dispose of materials as hazardous chemical waste (alkylating agents).

References

  • BenchChem. (2025).[1][2] Stability of 2-(Chloromethyl)pyridine hydrochloride in different solvents. Retrieved from

  • Smolecule. (2023). 2-(Chloromethyl)pyridine hydrochloride: Stability Characteristics and Storage. Retrieved from

  • University of Rochester. (n.d.). Tips for Flash Column Chromatography: Acid Sensitive Compounds. Retrieved from

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann.
  • Sigma-Aldrich (Merck). (2024). Safety Data Sheet: 4-(Chloromethyl)pyridine hydrochloride.

Sources

Technical Support Center: Stabilizing 5-Chloromethyl-2-Alkoxypyridines

Author: BenchChem Technical Support Team. Date: February 2026

Here is the technical support guide for minimizing self-polymerization in 5-chloromethyl-2-alkoxypyridines.

Subject: Prevention of Self-Quaternization & Polymerization Ticket ID: CHEM-SUP-5CM-2AP Assigned Specialist: Senior Application Scientist, Process Chemistry Div.

The Core Issue: The "Ticking Time Bomb" Mechanism

User Query: Why does my 5-chloromethyl-2-alkoxypyridine turn into a black tar/gum within hours of isolation?

Technical Insight: You are fighting a bimolecular self-quaternization reaction. The 2-alkoxy group is a strong electron-donating group (EDG), which significantly increases the electron density on the pyridine nitrogen. This makes the nitrogen a potent nucleophile. Simultaneously, the 5-chloromethyl group is an excellent electrophile.

When two molecules meet in the free-base form, the nitrogen of Molecule A attacks the methylene carbon of Molecule B. This forms a pyridinium salt dimer. This dimer still contains a nucleophilic nitrogen and an electrophilic carbon, allowing the chain to grow indefinitely into an oligomeric "tar."

Mechanism Visualization

The following diagram illustrates the "Danger Zone" (Free Base) versus the "Safe Zone" (Salt Form).

SelfPolymerization FreeBase Free Base Form (Highly Reactive) SaltForm HCl Salt Form (Stable Storage) FreeBase->SaltForm + HCl (Protonation) Dimer Pyridinium Dimer (Ionic Salt) FreeBase->Dimer Intermolecular Attack (k2) SaltForm->FreeBase + Base (Deprotonation) Polymer Oligomer/Tar (Irreversible Loss) Dimer->Polymer Chain Propagation

Caption: Figure 1. The protonation of the pyridine nitrogen (Green path) effectively blocks the nucleophilic attack that leads to polymerization (Red path).

Strategic Protocols for Stabilization

To prevent degradation, you must adopt one of two strategies: Isolation as a Salt or In-Situ Utilization . Handling the isolated free base is not recommended.

Protocol A: Isolation as Hydrochloride Salt (Recommended for Storage)

Objective: Deactivate the nucleophile by protonation. Stability: Solid HCl salts of these pyridines are stable for months at -20°C.

  • Reaction: Convert the alcohol precursor (5-hydroxymethyl-2-alkoxypyridine) using Thionyl Chloride (

    
    ).
    
  • Solvent Selection: Use a non-polar solvent like Toluene or Dichloromethane (DCM) . Avoid polar aprotic solvents (DMF, DMSO) which stabilize the transition state of the polymerization.

  • Procedure:

    • Dissolve alcohol precursor in DCM at 0°C.

    • Add

      
       dropwise (1.1 - 1.2 eq).
      
    • Crucial Step: Do not neutralize. Evaporate solvent/excess

      
       under vacuum.
      
    • Precipitation: If the product is an oil, triturate with cold Diethyl Ether or Hexane to induce crystallization of the HCl salt.

    • Filtration: Filter quickly under inert gas (

      
      ).
      
    • Storage: Store the white/off-white solid in a desiccator at -20°C.

Protocol B: In-Situ Generation (Recommended for Immediate Coupling)

Objective: Minimize the lifetime of the free base.

  • Generation: Generate the chloride using

    
     in DCM as above.
    
  • Work-up: Remove excess

    
     via azeotropic distillation with Toluene.
    
  • Coupling: Dissolve the residue immediately in the coupling solvent.

  • Base Addition: Add the base (e.g.,

    
    , NaOH) only when the nucleophile for the next step (e.g., a thiol or amine) is already present in the flask.
    
    • Why? If you add base to the chloromethylpyridine alone, it generates the free base, which will self-polymerize before you add the next reagent.

Critical Process Parameters (CPP)

The following data summarizes how environmental factors influence the rate of self-polymerization (


).
ParameterImpact on StabilityRecommendation
Concentration Critical. Reaction is 2nd order. Doubling conc. = 4x rate.Keep solutions dilute (<0.2 M) if free base is necessary.
Temperature High.[1][2][3][4][5][6][7] Rate doubles every ~10°C.Maintain < 5°C during handling. Store salts at -20°C.
Solvent Polarity High. Polar solvents stabilize the charged transition state.Use Toluene, DCM, or Hexane. Avoid Acetonitrile/DMF for storage.
Moisture Moderate. Causes hydrolysis to alcohol (not polymer).Use anhydrous solvents. Hydrolysis releases HCl, which can actually slow polymerization but destroys yield.
pH State Decisive. pH < 4 (Salt): Stable.pH > 7 (Free Base): Unstable.

Troubleshooting Guide & FAQ

Symptom: Material turned into a sticky black gum.
  • Diagnosis: Runaway self-polymerization.

  • Root Cause: The free base was allowed to stand at room temperature or in high concentration.

  • Corrective Action: This process is irreversible. Discard the batch. For the next batch, isolate as the HCl salt immediately or keep the solution at -78°C if holding is required.

Symptom: Low yield during coupling reaction.
  • Diagnosis: Competitive polymerization during the coupling step.

  • Root Cause: The base was added to the chloromethylpyridine before the coupling partner.

  • Corrective Action: Change order of addition. Mix the coupling partner (e.g., thiol) + Base first, then add the chloromethylpyridine solution dropwise. This ensures the chloromethylpyridine reacts with the thiol (fast) rather than itself (slower).

Symptom: White precipitate forms in DCM solution.
  • Diagnosis: Spontaneous salt formation.

  • Root Cause: As the free base polymerizes, it forms ionic dimers which are less soluble in DCM than the monomer.

  • Corrective Action: If the precipitate is white, it might be the dimer or the HCl salt (if HCl wasn't fully removed). Check NMR. If it's the dimer, the batch is degrading. Filter immediately and use the filtrate.

Decision Matrix for Handling

Use this workflow to determine the safe handling path for your specific experiment.

HandlingWorkflow Start Start: 5-Chloromethyl-2-Alkoxypyridine IsSolid Is it a Solid? Start->IsSolid IsSalt Is it the HCl Salt? IsSolid->IsSalt Yes ImmediateUse URGENT: Dissolve & Use Immediately (Do not store) IsSolid->ImmediateUse No (It is an Oil) SafeStorage SAFE: Store at -20°C (Desiccated) IsSalt->SafeStorage Yes MakeSalt Action: Treat with HCl/Ether to precipitate salt IsSalt->MakeSalt No (Free Base) MakeSalt->SafeStorage

Caption: Figure 2. Decision tree for storage vs. immediate usage to prevent degradation.

References

  • BenchChem. (2025).[1][2][3] The Synthesis of Rabeprazole Sodium: A Comprehensive Technical Guide. Retrieved from

  • Jadhav, R., et al. (2011).[8] An Efficient Synthesis of Rabeprazole Sodium.[3][5][8] Asian Journal of Pharmaceutical Research, 1(1), 01-04.[8] Retrieved from [8]

  • Sigma-Aldrich. (2023). Safety Data Sheet: 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride. Retrieved from

  • Plotniece, A., et al. (2014).[4] Effect of the solvent nature on the course of quaternization of pyridine derivatives. Chemistry of Heterocyclic Compounds. Retrieved from

  • US Patent 5329011A. (1994). Process for the preparation of 2-chloro-5-chloromethyl-pyridine. Retrieved from

Sources

Validation & Comparative

A Comparative Guide to HPLC Purity Analysis of 5-(Chloromethyl)-2-isopropoxypyridine HCl

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of 5-(Chloromethyl)-2-isopropoxypyridine HCl, a critical intermediate in pharmaceutical synthesis. We will explore a foundational Reversed-Phase (RP-HPLC) method and compare its performance with alternative approaches, offering experimental insights and data to guide researchers, scientists, and drug development professionals in selecting the most appropriate analytical strategy.

The Critical Role of Purity in Pharmaceutical Intermediates

5-(Chloromethyl)-2-isopropoxypyridine HCl is a heterocyclic organic compound whose purity is paramount. As a building block in the synthesis of active pharmaceutical ingredients (APIs), any impurities present can be carried through the manufacturing process, potentially leading to final products with altered efficacy, safety profiles, or stability. Therefore, a robust, accurate, and precise analytical method for purity determination is not just a quality control measure; it is a cornerstone of regulatory compliance and patient safety.

High-Performance Liquid Chromatography (HPLC) is the preeminent technique for this task due to its high resolution, sensitivity, and quantitative accuracy. This guide will dissect the rationale behind selecting an optimal HPLC method for this specific halogenated pyridine derivative.

Foundational Method: Reversed-Phase HPLC (RP-HPLC) with a C18 Stationary Phase

The most common starting point for the analysis of moderately polar to non-polar small molecules like 5-(Chloromethyl)-2-isopropoxypyridine HCl is RP-HPLC with a C18 (octadecylsilyl) stationary phase. The separation is based on the hydrophobic partitioning of the analyte between the non-polar stationary phase and a polar mobile phase.

Rationale for Method Selection:

  • Analyte Properties: The molecule possesses both a hydrophobic isopropoxy group and an aromatic pyridine ring, making it well-suited for retention on a C18 column.

  • Versatility: C18 columns are renowned for their ability to separate a wide array of compounds, making them a robust choice for initial method development where the full impurity profile may not be known.

  • Mobile Phase Control: The use of an acidic modifier (e.g., phosphoric acid or formic acid) in the aqueous portion of the mobile phase is crucial. The pyridine nitrogen is basic and, without a modifier, can interact with residual silanols on the silica support, leading to poor peak shape (tailing). By maintaining a low pH, the pyridine nitrogen is protonated, ensuring a single ionic species and minimizing these undesirable secondary interactions.

Experimental Protocol: Foundational RP-HPLC Method
ParameterRecommended ConditionJustification
Stationary Phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm)Industry standard for robust, reversed-phase separation of a wide range of analytes.
Mobile Phase A: 0.1% Phosphoric Acid in WaterB: AcetonitrileA common mobile phase for RP-HPLC. The acid protonates the basic pyridine nitrogen, improving peak shape.
Elution Mode GradientA gradient elution is recommended to ensure the separation of potential impurities with a wide range of polarities, from early-eluting polar compounds to late-eluting non-polar species.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm internal diameter column.
Column Temperature 30 °CElevated temperature can improve efficiency and reduce viscosity, leading to sharper peaks.
Detection UV at 270 nmThe pyridine ring is a chromophore, allowing for sensitive UV detection. 270 nm is a common wavelength for pyridine derivatives.
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Sample Preparation Accurately weigh ~10 mg of the sample into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B. Filter through a 0.45 µm syringe filter.

Comparative Analysis with Alternative Stationary Phases

While a C18 column is a strong starting point, complex impurity profiles may require alternative selectivities for optimal resolution. The choice of stationary phase is the most powerful tool for manipulating selectivity in HPLC. Below, we compare the foundational C18 method with two alternative stationary phases that offer different interaction mechanisms.

Alternative 1: Phenyl-Hexyl Stationary Phase
  • Principle of Separation: Phenyl-hexyl columns provide a mixed-mode separation mechanism. They retain compounds via hydrophobic interactions (from the hexyl chains) and also through π-π interactions between the phenyl rings of the stationary phase and the aromatic ring of the analyte.

  • Potential Advantages: For impurities where the primary difference is in the aromatic system (e.g., positional isomers or related aromatic heterocycles), the enhanced π-π interactions can provide unique selectivity that is not achievable on a standard C18 column. This could be particularly useful for separating impurities formed during the synthesis of the pyridine ring.

  • Potential Disadvantages: May exhibit lower hydrophobic retention compared to a C18 phase of similar carbon load, leading to shorter retention times for non-aromatic impurities.

Alternative 2: Pentafluorophenyl (PFP) Stationary Phase
  • Principle of Separation: PFP, or "F5," phases offer a complex array of interaction mechanisms, including hydrophobic, aromatic, and dipole-dipole interactions. They are particularly effective for the separation of halogenated compounds.

  • Potential Advantages: This phase is an excellent choice for separating halogenated analytes and their isomers. Given that 5-(Chloromethyl)-2-isopropoxypyridine HCl contains chlorine, a PFP column could offer superior resolution for impurities with different halogenation patterns or positional isomers of the chloro-substituent.

  • Potential Disadvantages: The multiple interaction modes can sometimes make method development less predictable than with a simple hydrophobic phase like C18.

Method Comparison Summary
MethodPrinciple of SeparationPotential AdvantagesPotential Disadvantages
RP-HPLC (C18) Hydrophobic PartitioningRobust, versatile, well-understood, excellent starting point.May have insufficient selectivity for aromatic or halogenated isomers.
RP-HPLC (Phenyl-Hexyl) Hydrophobic & π-π InteractionsEnhanced selectivity for aromatic compounds and positional isomers.Lower hydrophobic retention than C18.
RP-HPLC (PFP) Hydrophobic, Aromatic, Dipole-DipoleExcellent selectivity for halogenated compounds and positional isomers.Method development can be more complex.

Ensuring Trustworthiness: Method Validation and System Suitability

To be fit for purpose in a regulated environment, any HPLC method must be validated according to guidelines from the International Council for Harmonisation (ICH), specifically ICH Q2(R2). Validation demonstrates that the analytical procedure is suitable for its intended purpose.

Core Validation Parameters
  • Specificity: The ability to assess the analyte unequivocally in the presence of components which may be expected to be present, such as impurities, degradants, or placebo components.

  • Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte in the sample within a given range.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (short-term) and intermediate precision (long-term, different days, analysts, equipment).

  • Range: The interval between the upper and lower concentrations of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

System Suitability Testing (SST): The Daily Check of Performance

Before any samples are analyzed, a System Suitability Test (SST) must be performed to ensure the chromatographic system is functioning correctly. This is a non-negotiable part of a self-validating system.

Experimental Protocol: System Suitability Test

  • Prepare a System Suitability Solution: This solution should contain the main compound (5-(Chloromethyl)-2-isopropoxypyridine HCl) and at least one known, closely eluting impurity or a compound that represents a critical separation.

  • Perform Five Replicate Injections: Inject the SST solution five times onto the HPLC system.

  • Evaluate Key Parameters: Calculate the following parameters from the replicate injections of the main peak:

    • Tailing Factor (Asymmetry): Should typically be ≤ 2.0 to ensure symmetrical peaks.

    • Theoretical Plates (N): Should be > 2000 to ensure column efficiency.

    • Relative Standard Deviation (%RSD) of Peak Area: Should be ≤ 2.0% to demonstrate injection precision.

  • Evaluate Resolution (Rs): The resolution between the main peak and the critical pair impurity should be ≥ 2.0.

  • Acceptance Criteria: The system is deemed suitable for analysis only if all SST parameters meet the pre-defined acceptance criteria.

Visualizing the Workflow

The following diagrams illustrate the logical flow of developing and validating an HPLC method for purity analysis.

HPLC_Method_Development_Workflow cluster_dev Method Development cluster_val Method Validation (ICH Q2) cluster_routine Routine Analysis start Define Analytical Target Profile (ATP) select_col Select Column (C18, Phenyl, PFP) start->select_col Based on Analyte Properties select_mob Select Mobile Phase (pH, Organic Solvent) select_col->select_mob optimize Optimize Gradient, Flow Rate, Temp. select_mob->optimize protocol Write Validation Protocol optimize->protocol specificity Specificity protocol->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision accuracy->precision robustness Robustness precision->robustness sst System Suitability Test (SST) robustness->sst Define SST Criteria analysis Sample Analysis sst->analysis Pass report Report Results analysis->report

Caption: Workflow for HPLC method development, validation, and routine analysis.

Analyte_Property_To_Method_Selection cluster_properties Key Chemical Properties cluster_choices Informed HPLC Method Choices analyte Analyte: 5-(Chloromethyl)-2-isopropoxypyridine HCl prop1 Aromatic Pyridine Ring analyte->prop1 prop2 Basic Nitrogen Atom analyte->prop2 prop3 Halogen (Chloro) Substituent analyte->prop3 prop4 Hydrophobic Isopropoxy Group analyte->prop4 choice1 UV Detection prop1->choice1 Provides Chromophore choice3 PFP or Phenyl Column for Alternative Selectivity prop1->choice3 Enables π-π Interactions choice2 Acidic Mobile Phase (pH < 4) prop2->choice2 Ensures Protonation, Good Peak Shape prop3->choice3 PFP enhances interaction with halogens choice4 Reversed-Phase (C18) for Initial Method prop4->choice4 Provides Hydrophobic Retention

Mass Spectrometry Fragmentation Pattern of Chloromethyl Pyridines: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of chloromethyl pyridine isomers. It addresses the specific analytical challenge of differentiating the 2-, 3-, and 4- isomers, whose electron ionization (EI) spectra are often indistinguishable due to rapid gas-phase rearrangements.

Executive Summary: The Isomer Differentiation Challenge

Chloromethyl pyridines (2-, 3-, and 4- isomers) are critical electrophilic intermediates in drug development. Their analysis by Electron Ionization Mass Spectrometry (EI-MS) presents a distinct challenge: spectral convergence .

Unlike many regioisomers that yield unique diagnostic fragments, chloromethyl pyridines undergo a rapid ring-expansion rearrangement upon ionization. This process converts the distinct molecular ions into a common, highly stable azatropylium ion . Consequently, the resulting mass spectra are nearly identical.

This guide details the mechanistic causality of this convergence, provides a comparative analysis of the fragmentation pathways, and establishes a validated protocol for their differentiation using Chromatographic Resolution rather than spectral fingerprinting alone.

Comparative Analysis of Fragmentation Pathways[1]

The Azatropylium Rearrangement (The "Spectral Equalizer")

The dominant feature in the mass spectra of all three isomers is the base peak at m/z 92 . This ion does not retain the original pyridine ring structure. Instead, the loss of the chlorine atom triggers a ring expansion to form the azatropylium cation (


), a seven-membered aromatic ring.

Because this rearrangement occurs faster than other fragmentation channels, the "memory" of the chloromethyl position (2, 3, or 4) is effectively erased in the MS timescale.

Fragmentation Mechanism Diagram

The following pathway illustrates why the spectra converge. The initial ionization occurs at the nitrogen lone pair or the aromatic system, followed by the loss of the chlorine radical.

FragmentationPathway Figure 1: Common fragmentation pathway for chloromethyl pyridines leading to spectral convergence. M_Ion Molecular Ion (M+) [C6H6ClN]+. m/z 127 Transition Transition State (Ring Expansion) M_Ion->Transition - Cl• (35/37) Azatropylium Azatropylium Ion [C6H6N]+ m/z 92 (Base Peak) Transition->Azatropylium Rearrangement Fragment_65 Cyclopentadienyl-like Cation [C5H5]+ m/z 65 Azatropylium->Fragment_65 - HCN (27 Da) Fragment_39 Cyclopropenyl Cation [C3H3]+ m/z 39 Fragment_65->Fragment_39 - C2H2 (26 Da)

Comparative Spectral Data Table

The table below highlights the lack of diagnostic ions between the isomers. Note the identical m/z values for major fragments.

Feature2-Chloromethylpyridine3-Chloromethylpyridine4-ChloromethylpyridineInterpretation
Molecular Ion (M+) m/z 127 / 129 (3:1)m/z 127 / 129 (3:1)m/z 127 / 129 (3:1)Confirms Formula (

)
Base Peak m/z 92 m/z 92 m/z 92 Azatropylium Ion (

)
Secondary Ion m/z 65m/z 65m/z 65Loss of HCN from m/z 92
Tertiary Ion m/z 39m/z 39m/z 39Loss of Acetylene (

)
Ortho-Effect NegligibleN/AN/A2-isomer does not show distinct HCl loss vs Cl loss.

Critical Insight: Do not rely on relative abundance ratios (e.g., ratio of m/z 65 to 92) for identification. These ratios are highly dependent on instrument tuning (source temperature, electron energy) and are not robust enough for isomer confirmation.

Validated Experimental Protocol: Differentiation Strategy

Since MS fragmentation is non-diagnostic, Chromatographic Separation is the mandatory method for differentiation. The 2-isomer typically elutes first due to shielding of the nitrogen lone pair and lower dipole moment, though this depends on the stationary phase.

Self-Validating GC-MS Workflow

This protocol ensures separation of the isomers before detection.

Sample Preparation:

  • Solvent: Dichloromethane or Methanol (HPLC Grade).

  • Concentration: 100 µg/mL.

  • Note: Free base chloromethyl pyridines are unstable and polymerize. Prepare fresh from HCl salts by neutralizing with dilute

    
     immediately prior to injection, or analyze as-is if the inlet temperature is sufficient to dissociate the salt (risk of liner contamination).
    

GC-MS Conditions:

ParameterSettingRationale
Column DB-5ms or BPX-5 (30m x 0.25mm x 0.25µm)Non-polar phase separates based on boiling point/polarity.
Carrier Gas Helium, 1.0 mL/min (Constant Flow)Standard efficiency.
Inlet Temp 250°CEnsures volatilization; high enough to dissociate HCl salts.
Split Ratio 20:1Prevents column overload and peak fronting.
Oven Program 60°C (1 min) → 10°C/min → 200°CSlow ramp crucial for separating 3- and 4- isomers.
Ion Source EI (70 eV), 230°CStandard ionization.
Scan Range m/z 35 - 200Captures M+ and all fragments.
Expected Retention Time Order (DB-5ms)
  • 2-Chloromethylpyridine: Elutes 1st . (Lowest boiling point; N-lone pair shielded).

  • 3-Chloromethylpyridine: Elutes 2nd .

  • 4-Chloromethylpyridine: Elutes 3rd . (Highest polarity/interaction).

Note: Retention times must be validated with analytical standards on your specific system.

Advanced Differentiation: Derivatization (Optional)

If chromatographic resolution is poor (e.g., co-eluting matrix peaks), chemical derivatization can generate distinct mass spectra.

Method: Methanolysis React the sample with Methanol/KOH.

Result: The resulting (Methoxymethyl)pyridines have slightly different fragmentation patterns due to the stability of the ether oxygen, often allowing for better separation or distinct [M-OCH3]+ ratios.

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books.
  • NIST Chemistry WebBook. Mass Spectrum of 2-(Chloromethyl)pyridine. National Institute of Standards and Technology.

  • BenchChem Technical Guides. Spectroscopic Differentiation of Pyridine Derivatives.

  • Safe, S., & Hutzinger, O. (1973). Mass Spectrometry of Pesticides and Pollutants. CRC Press.

Comparative Guide: SAR Studies of 2-Alkoxy-5-Substituted Pyridine Scaffolds in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2-alkoxy-5-substituted pyridine scaffold represents a critical structural evolution in medicinal chemistry, often serving as a superior bioisostere to phenyl and 2-aminopyridine systems. While phenyl rings provide hydrophobic bulk, they often suffer from poor aqueous solubility and metabolic liabilities. Conversely, 2-aminopyridines—while potent—frequently exhibit phototoxicity and mutagenic potential via reactive metabolite formation.

This guide objectively compares the 2-alkoxy-5-substituted pyridine scaffold against these alternatives, focusing on its application in S1P1 agonists and mGluR5 negative allosteric modulators (NAMs) . Experimental data confirms that this specific substitution pattern optimizes the balance between potency, metabolic stability, and safety .

Physicochemical & Structural Analysis

The "Pyridine Advantage" Over Benzene

Replacing a benzene ring with a pyridine core introduces a nitrogen atom that significantly alters the physicochemical profile.[1] When further substituted with an alkoxy group at the 2-position, the scaffold gains unique hydrogen-bonding vectors.

Table 1: Comparative Physicochemical Properties

PropertyPhenyl Scaffold2-Aminopyridine2-Alkoxy-5-Substituted Pyridine
LogP (Lipophilicity) High (Poor Solubility)ModerateModerate-Low (Improved Solubility)
H-Bonding None (Hydrophobic)Donor + AcceptorStrong Acceptor (N1 & O)
Electronic Nature Electron NeutralElectron Rich (Donor)Electron Deficient Ring / Inductive Withdrawal
Metabolic Liability CYP Oxidation (Para/Ortho)N-Glucuronidation / Reactive IminesO-Dealkylation (Tunable)
Toxicity Risk LowHigh (Phototoxicity/Mutagenicity)Low (Clean Safety Profile)
Structural Logic

The 2-alkoxy group serves two functions:

  • Conformational Locking: The ether oxygen often engages in intramolecular non-covalent interactions, locking the conformation to fit specific binding pockets (e.g., GPCRs).

  • Basicity Modulation: The alkoxy group modulates the pKa of the pyridine nitrogen, fine-tuning it for specific interactions (e.g., salt bridges in kinases) without making it too basic (which hinders membrane permeability).

Case Study A: S1P1 Agonists (Solving Phototoxicity)

Context: Sphingosine-1-phosphate receptor 1 (S1P1) agonists are critical for treating autoimmune diseases (e.g., Multiple Sclerosis). Early candidates based on 2-aminopyridine scaffolds showed high potency but failed due to phototoxicity .

The Pivot to 2-Alkoxy Pyridines

Researchers discovered that replacing the 2-amino group with a 2-alkoxy group eliminated phototoxicity while improving the pharmacokinetic (PK) profile.

Table 2: SAR Comparison – Amino vs. Alkoxy Pyridines (S1P1 Potency & Safety) Data derived from Bolli et al., Eur. J. Med. Chem. (2016)[2][3][4]

Compound ClassR-Group (Pos 2)S1P1 EC50 (nM)S1P3 EC50 (nM)Phototoxicity (PIF)*t1/2 (Rat, oral)
Amino-Pyridine -NH-CH2-CH30.5120> 20 (Toxic) 3.2 h
Alkoxy-Pyridine -O-CH2-CH30.83501.1 (Safe) 5.8 h
Alkoxy-Pyridine -O-Cyclopentyl0.7 140 1.0 (Safe) > 24 h
  • PIF (Photo Irritancy Factor): >5 indicates probable phototoxicity.

Key Insight: The 2-alkoxy-5-substituted pattern (specifically with bulky groups like cyclopentoxy) maintained nanomolar potency and selectivity against S1P3 (associated with bradycardia) while completely removing the phototoxic liability inherent to the amino-pyridine core.

Case Study B: mGluR5 NAMs (Metabolic Stability)

Context: Negative Allosteric Modulators (NAMs) for mGluR5 are developed for anxiety and depression. The prototype, MPEP , utilized an acetylene linker which was metabolically unstable.

The Scaffold Hop

Replacing the acetylene linker with an ether linkage on a pyridine core (2-alkoxy motif) significantly improved metabolic stability and brain penetration.

SAR Logic Flow:

  • 5-Position: Holds the aryl group (replacing the distal phenyl of MPEP).

  • 2-Position: The alkoxy linker provides flexibility and H-bond acceptance, unlike the rigid acetylene.

  • Result: The 2-alkoxy-5-arylpyridine scaffold demonstrated reduced hepatic clearance compared to the acetylene precursors.

Synthetic Pathways & Logic

The synthesis of 2-alkoxy-5-substituted pyridines is highly modular, allowing for "late-stage diversification." The preferred route utilizes Nucleophilic Aromatic Substitution (SNAr) followed by Palladium-catalyzed cross-coupling.

SyntheticWorkflow Start 2-Halo-5-Bromo Pyridine (Starting Material) Intermediate 2-Alkoxy-5-Bromo Pyridine (Stable Intermediate) Start->Intermediate SNAr Displacement (Heat, DMF/THF) Reagent1 Alcohol (R-OH) + Base (NaH/KOtBu) Reagent1->Intermediate Product 2-Alkoxy-5-Substituted Pyridine (Final Scaffold) Intermediate->Product Suzuki-Miyaura Coupling Reagent2 Boronic Acid (Ar-B(OH)2) Pd Catalyst Reagent2->Product

Caption: Modular synthesis allowing independent variation of the alkoxy tail (R-OH) and the 5-position aryl head group.

Experimental Protocols (Self-Validating)

Protocol A: Synthesis of 2-Cyclopentoxy-5-bromo-pyridine

This protocol utilizes SNAr chemistry. The self-validating step is the disappearance of the fluoropyridine starting material by TLC/LCMS.

  • Reagents:

    • 2-Fluoro-5-bromopyridine (1.0 eq)

    • Cyclopentanol (1.2 eq)

    • Potassium tert-butoxide (KOtBu) (1.5 eq)

    • Anhydrous THF (0.5 M concentration)

  • Procedure:

    • Charge a flame-dried flask with KOtBu and anhydrous THF under N2 atmosphere. Cool to 0°C.

    • Dropwise add cyclopentanol. Stir for 15 min to generate the alkoxide.

    • Add 2-Fluoro-5-bromopyridine solution dropwise.

    • Allow to warm to Room Temperature (RT) and stir for 2 hours.

    • Validation: Check LCMS. Mass peak [M+H]+ should shift from 176/178 (Br pattern) to 242/244. Starting material should be <5%.

  • Workup: Quench with sat. NH4Cl, extract with EtOAc, dry over Na2SO4, and concentrate. Purify via silica flash chromatography (Hexane/EtOAc).

Protocol B: Microsomal Stability Assay (Metabolic Profiling)

This assay compares the intrinsic clearance (CLint) of the scaffold against known standards.

  • System: Pooled Liver Microsomes (Human/Rat) at 0.5 mg/mL protein.

  • Procedure:

    • Pre-incubate microsomes with test compound (1 µM) for 5 min at 37°C in phosphate buffer (pH 7.4).

    • Initiation: Add NADPH regenerating system (Mg2+, Glucose-6-phosphate, G6PDH, NADP+).

    • Sampling: Remove aliquots at t = 0, 5, 15, 30, and 60 min.

    • Quenching: Immediately dispense into ice-cold Acetonitrile containing Internal Standard (e.g., Warfarin).

    • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. The slope (

    
    ) determines 
    
    
    
    (
    
    
    ).
    • Self-Validation: Positive controls (Verapamil - High Clearance) and Warfarin (Low Clearance) must fall within historical ranges for the assay to be valid.

SAR Decision Logic (Diagram)

The following diagram illustrates the decision-making process when optimizing this scaffold, distinguishing between the roles of the 2-position and 5-position.

SAR_Logic Core 2-Alkoxy-5-Substituted Pyridine Pos2 2-Position (Alkoxy Tail) Core->Pos2 Pos5 5-Position (Head Group) Core->Pos5 P2_Role1 Role: PK & Safety Pos2->P2_Role1 P5_Role1 Role: Potency & Binding Pos5->P5_Role1 P2_Opt1 Small Alkyl (Me/Et) -> High Potency, Lower t1/2 P2_Role1->P2_Opt1 P2_Opt2 Bulky (Cyclopentyl) -> High Selectivity, No Phototoxicity P2_Role1->P2_Opt2 P5_Opt1 Aryl/Heteroaryl -> Extends to Hydrophobic Pocket P5_Role1->P5_Opt1

Caption: SAR optimization strategy separating PK modulation (2-position) from primary binding interaction (5-position).

References

  • Bolli, M. H., et al. (2016).[2][4] Novel S1P1 receptor agonists – Part 5: From amino- to alkoxy-pyridines. European Journal of Medicinal Chemistry, 115, 38-50.

  • Lindsley, C. W., et al. (2016).[4] Discovery of 7-(Pyridin-3-yl)thieno[3,2-b]pyridine-5-carboxamides as Negative Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5.[3] ACS Chemical Neuroscience, 7(5), 535-539.

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591.

  • Abdel-Aziz, A. A., et al. (2005).[5] Lewis acid-promoted transformation of 2-alkoxypyridines into 2-aminopyridines and their antibacterial activity.[5] Bioorganic & Medicinal Chemistry, 13(16), 4929-4935.

Sources

Safety Operating Guide

In-Depth Technical Guide: PPE & Handling Protocols for 5-(Chloromethyl)-2-isopropoxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Hazard Analysis: The "Why" Behind the Protocol

Handling 5-(Chloromethyl)-2-isopropoxypyridine (CAS: 405103-60-8) requires more than standard organic safety measures. This compound is not merely an irritant; it is a benzylic-type halide functionality attached to a pyridine ring.

The Mechanism of Danger

To ensure safety, you must understand the chemical behavior driving the hazard:

  • Alkylating Potential: The chloromethyl group (-CH2Cl) is highly electrophilic. It can alkylate nucleophiles, including biological macromolecules (DNA/Proteins), posing a potential genotoxic risk.

  • Hydrolysis & HCl Generation: Upon contact with mucosal moisture (eyes, lungs) or ambient humidity, the C-Cl bond hydrolyzes. This releases Hydrochloric Acid (HCl) locally, causing immediate, severe chemical burns and respiratory spasms.

    • Reaction:

      
      
      
  • Lachrymator Effect: Like benzyl chloride, this compound likely acts as a lachrymator, incapacitating a researcher if containment fails.

Personal Protective Equipment (PPE) Matrix

Standard "lab coat and glasses" are insufficient for benzylic halides. Use this tiered protection matrix based on the operation scale.

PPE Selection Table
Protection ZoneStandard Operation (<1g, Closed System)Scale-Up / High Risk (>1g, Open Transfer)
Respiratory Fume Hood (Face velocity: 100 fpm / 0.5 m/s)Fume Hood + NIOSH N95 (if powder) or Half-mask w/ OV/AG cartridges (if spill risk)
Ocular Chemical Splash Goggles (Unvented)Goggles + Face Shield (8-inch minimum)
Dermal (Hand) Double Nitrile (See Protocol Below)Laminate Liner (Silver Shield®) under Nitrile
Body Cotton Lab Coat + Closed-toe shoesChemical-Resistant Apron (Tychem® or PVC)
Critical Glove Protocol: The "Breakthrough" Reality

Do not rely on single nitrile gloves. Data for benzylic chlorides indicates that standard 4-mil nitrile gloves have a breakthrough time of <15 minutes due to the halogenated nature of the compound.

  • Recommendation: Wear two pairs of nitrile gloves (Double Gloving) of contrasting colors (e.g., Blue under Orange).

  • Visual Indicator: If the outer glove tears or degrades (puckering), the inner color becomes visible, signaling an immediate stop-and-change.

  • Self-Validation Step: Before donning, inflate the inner glove with air and roll the cuff to check for pinhole manufacturing defects.

Decision Pathways & Visualization

Diagram 1: PPE Hierarchy & Decision Matrix

This workflow dictates the required protection level based on experimental conditions.

PPE_Decision_Matrix cluster_legend Legend start START: Handling 5-(Chloromethyl)-2-isopropoxypyridine state_check State of Matter? start->state_check solid Solid / Powder state_check->solid liquid Liquid / Solution state_check->liquid quant_check Quantity? solid->quant_check liquid->quant_check small_scale < 1 Gram quant_check->small_scale large_scale > 1 Gram or Stock Solution quant_check->large_scale level1 LEVEL 1 PROTECTION Double Nitrile Gloves Splash Goggles Fume Hood small_scale->level1 level2 LEVEL 2 PROTECTION Silver Shield Liners Face Shield + Goggles Apron large_scale->level2 key1 Decision Point key2 High Risk

Figure 1: Decision matrix for selecting appropriate PPE based on physical state and quantity of the reagent.

Operational Protocols (Step-by-Step)

Phase A: Pre-Experimental Validation
  • Neutralization Bath Prep: Prepare a beaker of 5% Sodium Bicarbonate (

    
    ) or 1M NaOH. This is your "quench station" for spatulas and pipettes. Never put contaminated items directly into the sink.
    
  • Sash Height: Verify fume hood sash is at the working height (usually 18 inches).

  • Balance Check: If weighing solid, place the balance inside the hood. If the balance cannot be moved, tare the vial inside the hood, add solid, cap tightly, and then weigh outside. Never open the vial outside the hood.

Phase B: Active Handling (The "Transfer" Step)

This is the moment of highest risk.

  • Don PPE: Put on inner nitrile gloves, then outer nitrile gloves. Adjust goggles.

  • Transfer:

    • Solids: Use a disposable spatula. Immediately after transfer, submerge the spatula in the Neutralization Bath.

    • Liquids: Use a positive-displacement pipette if available to prevent dripping.

  • Seal: Wipe the threads of the reagent bottle with a dry Kimwipe (held with forceps) before recapping to prevent hydrolysis crust formation (which can cause caps to seize).

  • Decon: Place the dirty Kimwipe in a solid waste container located inside the hood.

Phase C: Waste & Disposal[1][2][3]
  • Quenching: Quench reaction mixtures with water/base slowly (exothermic!).

  • Segregation: Dispose of as Halogenated Organic Waste .

  • Labeling: Clearly mark waste tags with "Alkylating Agent" and "Corrosive."

Emergency Response Workflow

In the event of a spill, immediate action prevents permanent injury.[1]

Spill_Response spill SPILL DETECTED location Where is the spill? spill->location hood Inside Fume Hood location->hood floor Outside Hood / Floor location->floor minor_clean 1. Close Sash 2. Cover with absorbent pads 3. Neutralize with weak base 4. Bag as HazWaste hood->minor_clean assess Volume > 10mL? floor->assess assess->minor_clean No evacuate EVACUATE LAB 1. Alert Personnel 2. Close Doors 3. Call EHS/Fire Dept assess->evacuate Yes

Figure 2: Workflow for responding to spills inside vs. outside the fume hood.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11389474 (Chloromethyl pyridine derivatives). Retrieved from [Link]

  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Benzyl Chloride (Analogous Hazard). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R). Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.